3-Bromo-5-cyclopropylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYSKHKTIIDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726721 | |
| Record name | 3-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044210-57-2 | |
| Record name | 3-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 3-Bromo-5-cyclopropylpyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. 3-Bromo-5-cyclopropylpyridine (CAS No. 1044210-57-2) has emerged as a pivotal building block, offering a unique combination of a reactive bromine handle for cross-coupling reactions and a metabolically stable, conformationally constrained cyclopropyl group. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications, particularly in the development of next-generation kinase inhibitors.
The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The introduction of a cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and aqueous solubility. The bromine atom at the 3-position serves as a versatile anchor for the installation of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, making this molecule a highly sought-after intermediate in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 1044210-57-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈BrN | --INVALID-LINK-- |
| Molecular Weight | 198.06 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Supplier Data |
| XlogP (Predicted) | 2.5 | --INVALID-LINK-- |
| InChI Key | SZQYSKHKTIIDKN-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The cyclopropyl protons would appear in the upfield region (δ 0.5-2.0 ppm), with the methine proton being the most deshielded.
-
¹³C NMR: The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The cyclopropyl carbons are expected at higher field strengths.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z [M]+ and [M+2]+ of nearly equal intensity. Predicted m/z for [M+H]⁺ is 197.99129.[1]
Synthesis of this compound: A Plausible Route
A practical and scalable synthesis of this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach leverages commercially available starting materials and a well-established, robust catalytic system. A plausible synthetic pathway starts from 3,5-dibromopyridine, where one bromine atom is selectively substituted.
An analogous and documented procedure for a similar transformation involves the Suzuki coupling of 3-Bromo-5-chloropyridine with cyclopropylboronic acid.[2] This provides a strong foundation for a reliable synthesis of the title compound.
Figure 1: Plausible synthetic route to this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a similar reported procedure for the synthesis of a cyclopropylpyridine derivative.[2]
Materials:
-
3,5-Dibromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a three-neck round-bottom flask, add 3,5-dibromopyridine (1.0 equiv) and potassium phosphate (2.0-3.0 equiv).
-
Add toluene and water to the flask.
-
After a brief ultrasonic treatment, add palladium(II) acetate (0.02-0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04-0.10 equiv), and cyclopropylboronic acid (1.1-1.5 equiv).
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water, then filter to separate the organic phase.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Key Synthetic Transformations and Applications in Drug Discovery
The strategic placement of the bromine atom on the electron-deficient pyridine ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the rapid construction of complex molecular architectures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing substituted anilines and heteroaromatic amines, which are prevalent motifs in kinase inhibitors. The reaction couples an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Figure 2: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure adapted from a protocol for the amination of 3-bromo-5-methoxypyridine. Optimization may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile reaction for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common cores in many therapeutic agents.
Figure 3: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Drug Discovery
The 5-cyclopropylpyridin-3-yl moiety, readily accessible from this compound, is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a key regulator of immune responses.[4] Small molecule inhibitors of JAKs have shown significant therapeutic benefit in treating autoimmune diseases like rheumatoid arthritis.[5][6] Several approved and investigational JAK inhibitors feature a substituted pyridine or pyrimidine core, highlighting the importance of this scaffold in targeting the ATP-binding site of these kinases. The 5-cyclopropylpyridin-3-yl group can be strategically employed to occupy specific pockets within the kinase domain, potentially enhancing potency and selectivity.
AXL Receptor Tyrosine Kinase (AXL) Inhibitors: AXL is a receptor tyrosine kinase that has been implicated in tumor progression, metastasis, and the development of drug resistance.[7][8] As such, AXL is an attractive target for cancer therapy. Many AXL inhibitors are heterocyclic compounds designed to fit into the ATP-binding pocket of the kinase. The unique steric and electronic properties of the 5-cyclopropylpyridin-3-yl moiety make it an interesting fragment to explore in the design of novel AXL inhibitors.
Safety and Handling
As with any brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and a desirable cyclopropyl group provides a powerful platform for the synthesis of complex molecular architectures. Through robust and well-understood cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, this intermediate provides facile access to a wide range of substituted pyridine derivatives. Its potential for incorporation into novel kinase inhibitors, among other therapeutic targets, underscores its strategic importance for researchers and scientists in the pharmaceutical industry.
References
- 1. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. WO2016037588A2 - New intermediate for synthesis of anti-aids drug enhancer cobicistat - Google Patents [patents.google.com]
- 5. US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates - Google Patents [patents.google.com]
- 6. 3-Bromo-4-cyclopropyl-5-fluoropyridine | C8H7BrFN | CID 71743363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Bromo-5-cyclopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropylpyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, including its molecular formula and weight. A detailed examination of a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction is presented, complete with a step-by-step methodology and an exploration of the underlying reaction mechanism. Furthermore, this guide will explore the significance of the this compound scaffold in drug discovery, highlighting its role in the development of novel therapeutics. Safety considerations for handling this compound are also discussed, providing a complete resource for laboratory professionals.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of diverse substituents onto the pyridine core allows for the fine-tuning of these properties, enabling the optimization of lead compounds.
Among the various substituted pyridines, those bearing a cyclopropyl group have garnered significant interest. The cyclopropyl moiety is a "bioisostere" of larger, more flexible alkyl groups and phenyl rings, offering a compact, rigid, and lipophilic substituent that can improve metabolic stability and binding affinity. The combination of a bromine atom and a cyclopropyl group on the pyridine ring, as seen in this compound, provides a versatile platform for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.
Core Properties of this compound
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN | [1] |
| Molecular Weight | 198.06 g/mol | |
| Monoisotopic Mass | 196.98401 Da | [1] |
Structural Information
The structure of this compound, with the IUPAC name this compound, is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a cyclopropyl group at the 5-position.
Caption: 2D Structure of this compound.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance, making it a preferred route in many synthetic campaigns. A plausible and analogous synthetic route is the coupling of a di-halogenated pyridine with cyclopropylboronic acid.[2]
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of 3-chloro-5-cyclopropylpyridine and serves as a representative procedure.[2]
Materials:
-
3,5-Dibromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), potassium phosphate (2.0-3.0 eq), and cyclopropylboronic acid (1.1-1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
To the stirring suspension, add palladium(II) acetate (0.01-0.05 eq) and triphenylphosphine (0.02-0.10 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Mechanistic Insights
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3,5-dibromopyridine to form a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid (activated by the base) to the palladium center, displacing the bromide.
-
Reductive Elimination: The desired carbon-carbon bond is formed between the pyridine ring and the cyclopropyl group, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Applications in Drug Discovery
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for further functionalization, most commonly through additional cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce diverse aryl, heteroaryl, alkynyl, or amino substituents.
While specific marketed drugs containing the intact this compound moiety are not readily identifiable, the strategic importance of this and closely related scaffolds is evident in the patent literature for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The cyclopropyl-pyridine motif is explored for its potential to interact with various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidance based on related brominated pyridines includes:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for its ready availability. The presence of both a reactive bromine atom and a desirable cyclopropyl group on the pyridine core provides a platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working in the field of drug development.
References
physical and chemical properties of 3-Bromo-5-cyclopropylpyridine
An In-depth Technical Guide to 3-Bromo-5-cyclopropylpyridine
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and material science discovery, the strategic design of molecular building blocks is paramount. This compound (CAS No. 1044210-57-2) has emerged as a significant heterocyclic intermediate, valued for its unique structural combination of a pyridine core, a reactive bromine handle, and a metabolically robust cyclopropyl group.[1] This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The pyridine scaffold is a well-established feature in numerous active pharmaceutical ingredients (APIs), and the specific 3,5-substitution pattern of this molecule offers a distinct vector for molecular elaboration, influencing the pharmacokinetic and pharmacodynamic profiles of target compounds.
Physicochemical Characteristics
A comprehensive understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis and development. The key characteristics of this compound are summarized below. This data is critical for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 1044210-57-2 | [1] |
| Molecular Formula | C₈H₈BrN | [2] |
| Molecular Weight | 198.06 g/mol | |
| Appearance | Typically a white to off-white solid | |
| Purity | Commercially available at ≥95% purity | |
| SMILES | C1CC1C2=CC(=CN=C2)Br | [2] |
| InChI | 1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | [2] |
| InChIKey | SZQYSKHKTIIDKN-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.5 | [2] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in public literature and should be determined empirically for precise experimental design.
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. The pyridine ring is an electron-deficient aromatic system, while the bromine atom serves as a versatile functional handle for a multitude of transformations.
Plausible Synthetic Pathways
While specific, scaled-up syntheses are often proprietary, a retrosynthetic analysis suggests logical pathways. A common strategy for preparing such 3,5-disubstituted pyridines involves the functionalization of a pre-existing pyridine ring. For instance, a facile and general strategy for synthesizing related 3-amino-5-bromopyridine derivatives involves reacting 3,5-dibromopyridine with an amine under microwave heating, which avoids the need for metal catalysts or harsh, extended thermal conditions.[3] A similar logic can be applied to install the cyclopropyl group, likely via a metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable cyclopropyl-metal species.
Caption: A plausible synthetic workflow for this compound.
Core Reactivity and Functionalization Potential
The true value of this compound lies in its capacity for further chemical modification. The bromine atom at the C3 position is the primary site for synthetic elaboration.
-
Cross-Coupling Reactions: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups. This versatility is the cornerstone of its use in building complex molecular architectures.
-
Lithiation and Grignard Formation: The bromine can be exchanged with lithium or magnesium to form organometallic intermediates. These powerful nucleophiles can then react with various electrophiles to introduce new functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for bromopyridines unless activated by strong electron-withdrawing groups, under specific conditions, the bromine can be displaced by potent nucleophiles.
The cyclopropyl group is generally stable under many reaction conditions. Its presence is strategic, as this small, strained ring is a "metabolic blocker" in many drug candidates and can improve binding affinity and oral bioavailability.[4]
Caption: Key reaction sites and properties of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate its practical utility, the following section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a foundational method for creating C-C bonds and is frequently employed in medicinal chemistry campaigns.
Objective: To synthesize 3-(4-methoxyphenyl)-5-cyclopropylpyridine.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. An excess of the boronic acid and base is used to drive the reaction to completion.
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). The mixture should be degassed by bubbling nitrogen through it for 15-20 minutes.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing removes dissolved oxygen which can poison the catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Causality: The washing steps remove residual inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.
-
Applications in Research and Development
The strategic value of this compound is most evident in its application as a key intermediate in the synthesis of high-value molecules.
-
Pharmaceuticals: Its primary application is in the synthesis of novel drug candidates. The pyridine core is a privileged scaffold in medicinal chemistry, and the cyclopropyl moiety can enhance metabolic stability and introduce conformational rigidity, which is often beneficial for target binding.[4] It serves as a precursor for compounds targeting a wide range of diseases.
-
Material Science: The electron-deficient nature of the pyridine ring, combined with the ability to readily functionalize it, makes this compound an attractive building block for advanced materials. Derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or conductive polymers, where tuning electronic properties is key.
-
Agrochemicals: Pyridine-based structures are also prevalent in modern pesticides and herbicides. The unique substitution of this molecule makes it a candidate for synthesizing new crop protection agents.
Caption: Application pathways for this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related bromopyridines should be used to guide handling procedures.
-
Hazards: Compounds in this class are generally considered harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[5] They may also cause respiratory irritation.[5][6]
-
Precautions:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conclusion
This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites, combined with the beneficial properties imparted by the cyclopropyl group, make it an indispensable tool for researchers in drug discovery, material science, and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the development of novel and complex molecules.
References
- 1. This compound | 1044210-57-2 [chemicalbook.com]
- 2. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-5-cyclopropylpyridine: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropylpyridine, a key heterocyclic building block in modern organic synthesis. The document elucidates its chemical structure, properties, and provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. Furthermore, this guide explores the compound's significant applications in the realms of pharmaceutical development and materials science, offering valuable insights for researchers, scientists, and drug development professionals. All claims and protocols are substantiated with authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.
This compound has emerged as a particularly valuable intermediate.[1] The presence of a bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of further molecular complexity.[2] Concurrently, the cyclopropyl group at the 5-position is a desirable feature in drug design. This small, conformationally constrained aliphatic ring can enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of a parent compound. This guide will serve as a technical resource for professionals leveraging this versatile building block in their research and development endeavors.
Chemical Identity and Physicochemical Properties
Structure and SMILES String
This compound is a disubstituted pyridine derivative. The core structure consists of a six-membered aromatic heterocycle containing one nitrogen atom. A bromine atom is substituted at the C3 position, and a cyclopropyl ring is attached to the C5 position.
-
Molecular Formula: C₈H₈BrN[3]
-
IUPAC Name: this compound
-
SMILES String: C1CC1c2cc(cncc2)Br[3]
-
InChI Key: SZQYSKHKTIIDKN-UHFFFAOYSA-N
Below is a 2D representation of the chemical structure:
Caption: 2D Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted, as experimental data for this specific compound is not extensively published.
| Property | Value | Source |
| CAS Number | 1044210-57-2 | |
| Molecular Weight | 198.06 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 239.8 ± 28.0 °C (Predicted) | |
| Density | 1.561 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.25 ± 0.20 (Predicted) | |
| XlogP | 2.5 (Predicted) | [3] |
Synthesis of this compound
The most logical and efficient synthetic route to this compound is through a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages commercially available starting materials, 3,5-dibromopyridine and cyclopropylboronic acid, and is amenable to scale-up. The reaction proceeds with high regioselectivity due to the differential reactivity of the two bromine atoms on the pyridine ring.
Reaction Rationale and Mechanistic Insight
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation due to its mild reaction conditions and broad functional group tolerance.[4] The catalytic cycle, depicted below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3,5-dibromopyridine.
-
Transmetalation: The organic moiety from the activated boronic acid (cyclopropyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl halides with cyclopropylboronic acid.[5][6]
Materials:
-
3,5-Dibromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq.).
-
Catalyst and Ligand: Add palladium(II) acetate (0.05 eq.) and tricyclohexylphosphine (0.10 eq.).
-
Reagents: Add cyclopropylboronic acid (1.3 eq.) and potassium phosphate (3.5 eq.).
-
Solvent System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add toluene and degassed water in a 10:1 ratio.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a white to off-white solid.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the purified product with literature values or predicted spectra. The characteristic signals of the cyclopropyl group and the substituted pyridine ring should be present.
Applications in Research and Development
This compound is a versatile building block primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.
Pharmaceutical Intermediates
The pyridine nucleus is a core component of numerous approved drugs.[7] The bromo- and cyclopropyl- substituents on this compound offer strategic advantages in drug discovery:
-
Vector for Further Functionalization: The bromo group serves as a key point for introducing diversity into a molecule via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other functionalities, such as a phenyl ring or a gem-dimethyl group. Its introduction can lead to improved metabolic stability and enhanced binding to target proteins.
Materials Science
Heterocyclic compounds, including pyridine derivatives, are of interest in the development of organic electronic materials. The electronic properties of the pyridine ring can be tuned by substitution, making compounds like this compound potential precursors for:
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules can be incorporated into emissive or charge-transporting layers.
-
Conductive Polymers: Polymerization through the bromo-functionality could lead to novel conductive materials with tailored properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant potential in both pharmaceutical and materials science research. Its well-defined structure and dual-functional handles—a reactive bromine atom and a property-enhancing cyclopropyl group—make it an attractive building block for the synthesis of novel and complex molecules. The synthetic protocol outlined in this guide, based on the robust Suzuki-Miyaura cross-coupling, provides a reliable and efficient method for its preparation. As the demand for sophisticated molecular architectures continues to grow, the utility of this compound in enabling innovation is set to expand.
References
In-Depth Technical Guide: Predicting the Boiling Point of 3-Bromo-5-cyclopropylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
As a Senior Application Scientist, my approach is twofold. First, we will employ computational and comparative analysis methodologies to derive a reliable boiling point estimate, grounded in the known properties of structurally related compounds. We will explore the theoretical underpinnings of boiling point prediction and transparently address the limitations of certain computational models. Second, we will outline a definitive, step-by-step experimental protocol for the empirical determination of the boiling point, which remains the gold standard for physical property characterization.
Part 1: Theoretical Framework & Computational Prediction
The boiling point of a molecule is a manifestation of the energy required to overcome the intermolecular forces holding it in a liquid state. These forces are primarily influenced by molecular weight, dipole-dipole interactions, and van der Waals forces. The structure of 3-Bromo-5-cyclopropylpyridine—featuring a polar pyridine ring, a heavy and polarizable bromine atom, and a rigid cyclopropyl group—presents an interesting case for analysis.
Methodology A: Group Contribution Methods (Conceptual Overview)
Group contribution methods, such as the Joback or Stein & Brown methods, are popular for their simplicity.[1][2] These models operate on the principle that a molecule's properties can be calculated by summing the contributions of its constituent functional groups.[3]
The formula for the Joback method is: Tb (K) = 198.2 + Σ (Ni * Tb,i)
Where Tb,i is the contribution of group i, which appears N times.
However, a rigorous calculation for this compound is hampered by a significant real-world challenge: the lack of consistently published and validated group contribution parameters for all necessary structural fragments within a single, unified method. Specifically, parameters for a cyclopropyl group attached to an aromatic ring and the distinct types of substituted carbon atoms within the pyridine ring are not available in standard, easily citable tables.[4] Attempting a calculation with parameters from disparate sources would introduce unacceptable uncertainty. This highlights a critical lesson: while powerful, group contribution methods are only as reliable as their underlying parameter datasets.
Methodology B: QSPR via Comparative Structural Analysis
A more robust and insightful approach is a Quantitative Structure-Property Relationship (QSPR) analysis using a curated set of reference compounds. This method allows us to deduce the boiling point by systematically evaluating the impact of each structural component.
Step 1: Data Curation and Normalization
A set of structurally relevant compounds with known experimental boiling points was assembled. Where data was only available at reduced pressure, the normal boiling point (at 760 mmHg) was estimated using a standard Pressure-Temperature nomograph based on the Clausius-Clapeyron equation.[5] This process assumes the heat of vaporization is relatively constant, which is a reasonable approximation for these estimations.
| Compound | Structure | Reported B.P. (°C) | Pressure (mmHg) | Est. Normal B.P. (°C) | Data Source(s) |
| Pyridine | C₅H₅N | 115 | 760 | 115 | [6] |
| 3-Bromopyridine | C₅H₄BrN | 174.4 | 760 | 174 | PubChem |
| Cyclopropylbenzene | C₉H₁₀ | 173.6 | 753 | 174 | [7][8] |
| 2-Cyclopropylpyridine | C₈H₉N | 174-175 | 760 | 175 | [9] |
| 3-Ethylpyridine | C₇H₉N | 163-166 | 760 | 165 | [7][10][11][12][13] |
| 3-n-Propylpyridine | C₈H₁₁N | ~188 | 760 | 188 | PubChem, SpringerMaterials[14] |
| 3-n-Butylpyridine | C₉H₁₃N | 80-81 | 8 | 209 | PubChem |
| Bromocyclopropane | C₃H₅Br | 68-70 | 760 | 69 | [10][11][12][13] |
Step 2: Logical QSPR Derivation
The prediction is built by dissecting the molecule and quantifying the contribution of each substituent.
-
Establishing the Base: The core structure is a pyridine ring, which has a normal boiling point of 115 °C .[6]
-
Quantifying the Bromine Effect: Adding a bromine atom at the 3-position significantly increases the boiling point due to increased molecular weight and polarizability. The difference between 3-Bromopyridine (174 °C) and Pyridine (115 °C) reveals the incremental effect of the bromine substituent.
-
ΔTb (Bromo) = 174 °C - 115 °C = +59 °C
-
-
Quantifying the Cyclopropyl Effect: We can approximate the effect of the cyclopropyl group in several ways:
-
Pyridine-based: The difference between 2-Cyclopropylpyridine (175 °C) and Pyridine (115 °C) gives a direct measure of the cyclopropyl group's impact on this specific ring system.
-
ΔTb (Cyclopropyl on Pyridine) = 175 °C - 115 °C = +60 °C
-
-
Comparison to Alkyl Groups: The cyclopropyl group's effect (+60 °C) is greater than that of an ethyl group (ΔTb (Ethyl) = 165 °C - 115 °C = +50 °C) and very similar to that of an n-propyl group (ΔTb (n-Propyl) = 188 °C - 115 °C = +73 °C, though propyl has a higher molecular weight). This suggests the rigid, planar nature of the cyclopropyl ring enhances intermolecular interactions more effectively than a flexible ethyl group of similar mass.
-
-
Synthesis and Prediction: We can now synthesize these fragments to predict the boiling point of this compound.
-
Method 1 (Start with Bromopyridine): Begin with 3-Bromopyridine and add the incremental effect of the cyclopropyl group.
-
Predicted B.P. = B.P. of 3-Bromopyridine + ΔTb (Cyclopropyl on Pyridine)
-
Predicted B.P. = 174 °C + 60 °C = 234 °C
-
-
Method 2 (Start with Cyclopropylpyridine): Begin with a cyclopropylpyridine base (using the 2-isomer as the best available proxy) and add the incremental effect of the bromine atom.
-
Predicted B.P. = B.P. of 2-Cyclopropylpyridine + ΔTb (Bromo)
-
Predicted B.P. = 175 °C + 59 °C = 234 °C
-
-
Both logical pathways converge on the same prediction, lending high confidence to the result.
Summary of Predicted Values
| Method | Predicted Boiling Point (°C) | Comments |
| Literature (Supplier Data) | 239.8 ± 28.0 | A useful but non-validated estimate, likely from computational software. |
| QSPR / Comparative Analysis | 234 | Derived from empirical data of structurally similar compounds. |
Based on the comparative analysis, the most reliable estimate for the normal boiling point of this compound is 234 °C . This falls comfortably within the range provided by supplier data. We can assign a reasoned uncertainty of ± 5 °C to this prediction.
Prediction Workflow Visualization
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. Boiling Point: Stein + Brown Method [molecularknowledge.com]
- 3. Boiling Point: Joback's Method [molecularknowledge.com]
- 4. scribd.com [scribd.com]
- 5. Benzene, cyclopropyl- [webbook.nist.gov]
- 6. CYCLOPROPYLBENZENE CAS#: 873-49-4 [m.chemicalbook.com]
- 7. Cyclopropylbenzene 97 873-49-4 [sigmaaldrich.com]
- 8. 865075-25-8 CAS MSDS (4-CYCLOPROPYL-3-METHYL-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Bromocyclopropane - Wikipedia [en.wikipedia.org]
- 10. Cyclopropyl bromide | 4333-56-6 [chemicalbook.com]
- 11. bromocyclopropane [stenutz.eu]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 3-Propylpyridine | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Bromo-5-cyclopropylpyridine in Organic Solvents
Executive Summary
3-Bromo-5-cyclopropylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. As a key building block, understanding its behavior in various solvents is paramount for the successful design, optimization, and execution of synthetic routes, purification protocols, and formulation strategies. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data repository to establish a foundational understanding of the physicochemical principles governing its solubility. We present a detailed, field-proven protocol for the quantitative determination of thermodynamic solubility, explain the causality behind key experimental choices, and illustrate the interplay of molecular and systemic factors that influence dissolution. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically-grounded approach to solubility assessment.
Physicochemical Profile of this compound
Before delving into experimental determination, a thorough understanding of the solute's intrinsic properties is essential for predicting its solubility behavior. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[1][2][3]. This compound possesses a moderately polar pyridine core, a non-polar cyclopropyl group, and a polarizable bromine atom.
The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, and the molecule possesses a permanent dipole moment, suggesting potential solubility in polar solvents[4][5][6]. However, the presence of the hydrophobic cyclopropyl and bromo substituents will modulate this behavior. The predicted octanol-water partition coefficient (XlogP) of 2.5 indicates a significant degree of lipophilicity, suggesting good solubility in non-polar organic solvents as well[7].
| Property | Value / Description | Source |
| Molecular Formula | C₈H₈BrN | [7] |
| Molecular Weight | 198.06 g/mol | [7] |
| Appearance | Assumed to be a liquid or low-melting solid | General chemical knowledge |
| Predicted XlogP | 2.5 | [7] |
| Key Structural Features | - Pyridine Ring (polar, H-bond acceptor) - Cyclopropyl Group (non-polar, hydrophobic) - Bromo Group (polarizable, contributes to van der Waals forces) | [7] |
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be broken down into three conceptual steps:
-
Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavitation Energy: Energy required to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.
A compound's solubility is therefore a complex interplay between its own cohesive forces and the strength of its interactions with the solvent[8]. The following diagram illustrates the key relationships influencing the solubility of this compound.
Caption: Interplay of factors governing the solubility of this compound.
Gold Standard Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
To obtain reliable and reproducible data, the isothermal shake-flask method is considered the gold standard for determining equilibrium solubility[9][10]. This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Rationale: The core principle is to create a saturated solution by allowing an excess of the compound to equilibrate with the solvent at a constant temperature for a sufficient duration[11][12]. Kinetic solubility methods, while faster, can often overestimate true solubility due to the formation of supersaturated solutions, especially when starting from a high-concentration DMSO stock[9][11]. The shake-flask method avoids this by approaching equilibrium from a state of saturation.
Step-by-Step Experimental Workflow
-
Preparation:
-
Dispense a known volume (e.g., 1-2 mL) of the selected organic solvent into a series of clear glass vials with screw caps. Use a separate vial for each solvent to be tested.
-
Add an excess amount of this compound to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached[9]. A starting point is to add approximately 2-5 mg of solid per mL of solvent.
-
Include a small magnetic stir bar in each vial if using a stirring plate for agitation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries at a constant, vigorous rate for a defined period. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary to ensure equilibrium is reached[11][12].
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.
-
To remove all undissolved particulate matter, the saturated supernatant must be clarified. The preferred method is centrifugation (e.g., 10,000 rpm for 15 minutes). Alternatively, filtration through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) can be used.
-
Causality: This step is crucial. Any suspended microparticles in the analyzed sample will lead to a significant overestimation of the true solubility.
-
-
Quantification:
-
Carefully aspirate a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A serial dilution may be necessary.
-
Analyze the concentration of the diluted sample using a validated, specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS[10][11].
-
Prepare a multi-point calibration curve using known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mmol/L.
-
Workflow Visualization
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine [chemeurope.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
1H NMR and 13C NMR spectra of 3-Bromo-5-cyclopropylpyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure.[1] For heterocyclic compounds such as substituted pyridines, which are prevalent scaffolds in pharmaceuticals, a thorough understanding of their NMR spectra is critical for unambiguous structure elucidation and purity assessment.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest due to its combination of an electron-withdrawing halogen and an electron-donating alkyl substituent on the pyridine ring. The interplay of these groups creates a unique electronic environment, which is reflected in the chemical shifts and coupling patterns observed in its NMR spectra.
This document will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the assignments based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it will outline the key experimental protocols for acquiring high-quality 1D and 2D NMR data and demonstrate how multidimensional correlation experiments can be leveraged for definitive structural confirmation.
Predicted ¹H and ¹³C NMR Spectra of this compound
The chemical shifts and coupling constants for this compound are predicted based on the known effects of substituents on the pyridine ring and analysis of similar compounds.[2][3] The bromine atom at the 3-position is expected to exert an electron-withdrawing effect, deshielding nearby protons and carbons. Conversely, the cyclopropyl group at the 5-position is anticipated to have a mild electron-donating character, leading to some shielding.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.35 | d | 2.0 |
| H-4 | 7.50 | dd | 2.5, 2.0 |
| H-6 | 8.20 | d | 2.5 |
| H-7 (cyclopropyl-CH) | 1.95 | m | - |
| H-8/H-8' (cyclopropyl-CH₂) | 1.05 | m | - |
| H-9/H-9' (cyclopropyl-CH₂) | 0.75 | m | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-3 | 120.0 |
| C-4 | 139.0 |
| C-5 | 136.0 |
| C-6 | 147.0 |
| C-7 (cyclopropyl-CH) | 14.5 |
| C-8/C-9 (cyclopropyl-CH₂) | 9.0 |
Spectral Interpretation and Rationale
The predicted chemical shifts are rooted in the electronic properties of the substituents. The nitrogen atom in the pyridine ring strongly deshields the α-protons (H-2 and H-6), causing them to resonate at lower fields.[1] The bromine atom at C-3 further deshields the adjacent H-2 and H-4 protons. The cyclopropyl group at C-5, being weakly electron-donating, will cause a slight upfield shift of the adjacent H-4 and H-6 protons compared to an unsubstituted pyridine.
The coupling patterns in the ¹H NMR spectrum are characteristic of a 3,5-disubstituted pyridine. H-2 and H-4 will exhibit a meta-coupling (⁴J), while H-4 and H-6 will also show a meta-coupling (⁴J).[1] The protons of the cyclopropyl group will present as complex multiplets due to geminal and vicinal couplings.
In the ¹³C NMR spectrum, the carbons directly attached to the electronegative nitrogen (C-2 and C-6) are the most deshielded. The carbon bearing the bromine (C-3) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C-3 and C-5) can be definitively assigned using 2D NMR techniques like HMBC.
Experimental Protocols for Spectral Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
1D ¹³C NMR Spectroscopy
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz.
2D NMR Spectroscopy
For unambiguous assignment, the following 2D NMR experiments are crucial.[4]
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. A standard gradient-enhanced COSY (e.g., cosygpqf) experiment should be performed.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. A standard gradient-enhanced HSQC (e.g., hsqcedetgpsisp2.3) is recommended.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is essential for assigning quaternary carbons. A standard gradient-enhanced HMBC (e.g., hmbcgplpndqf) should be utilized.[4]
2D NMR Correlation Analysis for Structural Verification
The following diagrams illustrate the expected key correlations in the 2D NMR spectra of this compound that would be used to confirm the proposed structure.
Caption: Molecular structure of this compound with atom numbering.
Caption: Expected key ¹H-¹H COSY correlations for this compound.
Caption: Expected key ¹H-¹³C HMBC correlations for this compound.
The HMBC experiment is particularly powerful for assigning the quaternary carbons, C-3 and C-5. For instance, correlations from H-2 and H-4 to C-3 would confirm its assignment. Similarly, correlations from H-4, H-6, and the cyclopropyl proton H-7 to C-5 would unambiguously identify this carbon.
Conclusion
The comprehensive NMR analysis of this compound, combining 1D and 2D techniques, allows for its complete and unambiguous structural characterization. The predicted ¹H and ¹³C NMR data, based on the electronic effects of the bromo and cyclopropyl substituents, provide a solid foundation for interpreting experimental spectra. The outlined protocols for data acquisition and the analysis of 2D correlation experiments serve as a practical guide for researchers in the pharmaceutical and chemical sciences. This systematic approach ensures the scientific integrity of structural assignments, which is paramount in the advancement of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
fundamental reactivity of the pyridine ring in 3-Bromo-5-cyclopropylpyridine
An In-depth Technical Guide to the Fundamental Reactivity of 3-Bromo-5-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique electronic interplay between the electron-deficient pyridine core, the inductively withdrawing/mesomerically donating bromine atom, and the π-donating cyclopropyl group creates a nuanced reactivity landscape. This guide provides an in-depth analysis of the molecule's fundamental reactivity, focusing on the causality behind its behavior in electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and metalation reactions. By elucidating these core principles, this document serves as a strategic resource for the rational design and synthesis of novel chemical entities.
Electronic Architecture and Reactivity Overview
The reactivity of the this compound ring is not dictated by a single factor but by the cumulative electronic effects of its constituents.
-
Pyridine Ring: The nitrogen atom is highly electronegative, rendering the ring electron-deficient, or π-deficient. This intrinsic property deactivates the ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions, while making it more susceptible to nucleophilic attack.[1]
-
Bromine Substituent (C3): The bromine atom exerts a dual electronic influence. Its strong electronegativity results in an inductive electron-withdrawing effect (-I), further deactivating the ring.[1] Conversely, its lone pairs can be delocalized into the ring through a mesomeric or resonance effect (+M), which directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).[1]
-
Cyclopropyl Substituent (C5): The cyclopropyl group is a unique substituent. Due to significant ring strain, its C-C bonds possess high p-character, allowing the group to act as a potent π-electron donor through conjugation.[2] This "pseudo-unsaturated" character makes it an activating group and an ortho, para director (directing to C4 and C6).[2][3] Its inductive effect is considered weakly electron-donating.[2]
The synergy of these effects dictates the most probable sites for chemical transformation, as illustrated below.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently resistant to electrophilic attack. For 3-bromopyridine, substitution, when forced, preferentially occurs at the C5 position.[1] In the case of this compound, the landscape changes. The powerful activating and directing effect of the cyclopropyl group at C5, combined with the directing influence of the bromine at C3, creates a strong electronic push towards the C4 and C6 positions.
-
Attack at C4: This position is para to the activating cyclopropyl group and ortho to the bromine. The resulting sigma complex is reasonably stabilized.
-
Attack at C6: This position is ortho to the activating cyclopropyl group and ortho to the deactivating nitrogen. Attack here is sterically and electronically less favored.
-
Attack at C2: This position is ortho to both the nitrogen and the bromine, making it highly deactivated and sterically hindered.
Nucleophilic Aromatic Substitution (NAS)
Direct NAS on 3-bromopyridines is difficult as the bromine is not at a position activated by the ring nitrogen (C2, C4, C6).[4] However, reactions can proceed under forcing conditions or via alternative mechanisms such as the formation of a pyridyne intermediate. The "halogen dance" rearrangement, where a base can promote isomerization of 3-bromopyridines to more reactive 4-bromopyridines via a pyridyne, can enable 4-selective substitution.[5] For this compound, this pathway offers a potential, albeit complex, route to C4 functionalization with strong nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions: The C-Br Bond as a Synthetic Handle
The C(sp²)–Br bond at the C3 position is the most synthetically versatile site on the molecule. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern synthesis for creating C-C bonds. It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester derivative.
Causality of Component Choice:
-
Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl halides, electron-rich and bulky ligands (e.g., SPhos, XPhos) often improve reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
Experimental Protocol: Synthesis of 3-Cyclopropyl-5-phenylpyridine
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Parameter | Condition | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Boron Reagent | Phenylboronic Acid | Nucleophilic partner |
| Catalyst | Pd(dppf)Cl₂ | Facilitates C-C bond formation |
| Base | K₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/Water | Solubilizes organic and inorganic reagents |
| Temperature | 80-100 °C | Provides activation energy |
Buchwald-Hartwig Amination
This reaction is paramount for synthesizing aryl amines, which are ubiquitous in pharmaceuticals. It couples the aryl bromide with a primary or secondary amine.[7][8]
Causality of Component Choice:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP) paired with a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂).[9] The ligand promotes the crucial reductive elimination step that forms the C-N bond.[8]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[7][10] The base deprotonates the amine, facilitating its coordination to the palladium center.[7]
Experimental Protocol: Synthesis of N-benzyl-5-cyclopropylpyridin-3-amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene.
-
Amine Addition: Add benzylamine (1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling, pass the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by silica gel chromatography to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting the aryl bromide with a terminal alkyne.[11]
Causality of Component Choice:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[11] The palladium species undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and CuI, participates in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as the reaction solvent.[12]
Experimental Protocol: Synthesis of 3-cyclopropyl-5-(phenylethynyl)pyridine
-
Reaction Setup: To a flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Purge the system with an inert gas.
-
Solvent and Reagents: Add degassed triethylamine, followed by phenylacetylene (1.1 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, wash with aqueous ammonium chloride, then water.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.[13][14]
Directed Metalation and Halogen-Metal Exchange
Beyond cross-coupling, the bromine atom enables specific C-H functionalization via halogen-metal exchange. Treatment of 3-bromopyridine with strong organolithium bases (e.g., n-BuLi) at low temperatures can generate 3-lithiopyridine.[15][16][17] This highly reactive intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, borates) to install new functional groups at the C3 position.
However, direct deprotonation (directed ortho-metalation) is also a key reactivity pathway for pyridines. For 3-bromopyridine, lithiation can be directed by the nitrogen atom to the C2 or C4 positions. BF₃-directed lithiation of 3-bromopyridine with LDA has been shown to give exclusive C2 substitution.[18][19] The presence of the C5-cyclopropyl group may influence the regioselectivity of this process, but halogen-metal exchange at the C3-bromo position remains a highly probable and synthetically useful pathway, especially at very low temperatures (-78 °C or below) to suppress side reactions.[15]
Conclusion
This compound presents a sophisticated yet predictable reactivity profile for the discerning synthetic chemist. While the pyridine core is generally deactivated towards electrophilic attack, the substituents direct potential reactions to the C4 position. The true synthetic power of this molecule lies in the C3-bromo position, which serves as a versatile and reliable handle for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, this position is amenable to halogen-metal exchange, opening pathways for nucleophilic functionalization. A thorough understanding of the competing electronic effects and the causality behind established protocols empowers researchers to strategically employ this building block in the synthesis of complex, high-value molecules for drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. researchgate.net [researchgate.net]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
- 18. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [ciceco.ua.pt]
- 19. researchgate.net [researchgate.net]
The Strategic deployment of 3-Bromo-5-cyclopropylpyridine in Modern Organic Synthesis: A Technical Guide for Advanced Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. Among these, 3-Bromo-5-cyclopropylpyridine has emerged as a highly versatile and valuable scaffold. Its unique electronic and steric properties, conferred by the electron-withdrawing pyridine ring, the reactive bromine atom, and the conformationally constrained cyclopropyl group, make it a linchpin in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[1] This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
This compound is a solid at room temperature and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood.[2] It is advisable to store the compound under an inert atmosphere to prevent potential degradation.
| Property | Value |
| Molecular Formula | C₈H₈BrN |
| Molecular Weight | 198.06 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1044210-57-2 |
Core Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a versatile handle for the introduction of a wide array of molecular fragments. The following sections will delve into the key transformations that leverage this reactivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance.[3] In the context of this compound, this reaction is instrumental for introducing aryl, heteroaryl, and alkyl substituents at the 3-position of the pyridine ring.
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
dot graph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
} . Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling:
The following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Ligand Selection in Suzuki-Miyaura Coupling:
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 5 | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |
| SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 90 | High |
| XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 90 | High |
| RuPhos | 2 | K₂CO₃ | t-AmylOH/H₂O | 100 | Moderate-High |
Note: This table is a representation of typical outcomes based on related literature and the known reactivity of these ligands. Actual yields may vary.
Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, a linkage ubiquitous in pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanistic Insights:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.
dot graph "Buchwald-Hartwig_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];
} . Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination with Morpholine:
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Finally, add morpholine to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Concentrate the organic layer and purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated pyridines.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Optimized Conditions for Sonogashira Coupling with Phenylacetylene:
While copper-free conditions have been developed, the traditional copper-co-catalyzed protocol remains robust.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and TEA.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Other Important Transformations
Beyond the "big three" cross-coupling reactions, this compound is a versatile substrate for other valuable transformations:
-
Negishi Coupling: This reaction utilizes organozinc reagents and is particularly useful for introducing alkyl groups.[2] The coupling of this compound with alkylzinc reagents, prepared from the corresponding alkyl bromides and activated zinc, can be achieved using a palladium catalyst with a bulky phosphine ligand like CPhos.[8]
-
Heck Reaction: The Heck reaction allows for the coupling of this compound with alkenes to form substituted olefins.[9]
-
Miyaura Borylation: This reaction is a powerful method to synthesize the corresponding boronic ester, 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, from this compound.[10] This boronate is a key intermediate for subsequent Suzuki-Miyaura couplings. A typical protocol involves reacting the bromo-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate in a solvent like dioxane.[11]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 3-cyclopropylpyridine moiety is a privileged scaffold in the design of kinase inhibitors, where the cyclopropyl group can occupy hydrophobic pockets and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.
Case Study: JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are implicated in various neurodegenerative and inflammatory diseases.[12] Several potent and selective JNK inhibitors feature the 3-amino-5-arylpyridine core, which can be readily synthesized from this compound via a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling. The synthesis of aminopyrimidine-based JNK inhibitors often involves the preparation of disubstituted boronate esters from aryl bromides, highlighting a potential synthetic route starting from this compound.[13]
Plausible Role in the Synthesis of Ibrutinib (Imbruvica®)
Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), is a blockbuster drug for the treatment of B-cell malignancies. While multiple synthetic routes to Ibrutinib have been published, the core structure, which includes a pyrazolo[3,4-d]pyrimidine linked to a substituted phenyl ring, presents opportunities for the strategic use of precursors derived from this compound. Although not explicitly detailed in the primary literature for the commercial synthesis, building blocks with similar substitution patterns are frequently constructed using the cross-coupling methodologies outlined in this guide.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its predictable reactivity in a wide range of robust and scalable cross-coupling reactions allows for the rapid generation of molecular diversity, a key aspect of modern drug discovery programs. As the demand for novel, highly specific targeted therapies continues to grow, the strategic application of versatile and functionalized scaffolds like this compound will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics. The continued development of more efficient and greener catalytic systems will further expand the utility of this invaluable synthetic intermediate.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 3-Bromo-5-cyclopropylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this vast chemical space, derivatives of 3-Bromo-5-cyclopropylpyridine are emerging as a promising class of compounds with diverse and potent biological activities. The unique combination of a reactive bromine atom, a conformationally constrained cyclopropyl group, and the inherent properties of the pyridine ring offers a rich platform for the design of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and potential biological activities of this compound derivatives, offering valuable insights for researchers and drug development professionals.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core presents a trifecta of desirable features for medicinal chemists. The pyridine ring itself is a bioisostere for a phenyl group, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents and explore chemical space.[1] The cyclopropyl group at the 5-position is particularly noteworthy; its small, rigid nature can confer metabolic stability, improve physicochemical properties, and provide a specific conformational lock that can enhance binding affinity to target proteins.[2] This strategic combination of functionalities makes this compound a valuable starting point for the development of novel drug candidates across multiple therapeutic areas.
Synthetic Strategies: Accessing Chemical Diversity
The derivatization of the this compound core is primarily driven by modern cross-coupling methodologies. The bromine atom is an excellent leaving group for palladium-catalyzed reactions, offering a gateway to a vast library of analogues.
Key Synthetic Pathways
A generalized synthetic workflow for the diversification of the this compound scaffold is presented below. This typically involves the initial synthesis of the core structure, followed by functionalization at the bromine-bearing position.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The following is a representative protocol for the reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[3]
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific SAR studies on a broad range of this compound derivatives are still emerging, preliminary findings and data from structurally related compounds suggest significant potential in several therapeutic areas.
Anticancer Activity
Derivatives of brominated pyridines and pyrimidines have shown promise as anticancer agents, often by targeting key enzymes in signaling pathways.[4][5] For instance, 5-bromo-pyrimidine derivatives have been investigated as Bcr/Abl tyrosine kinase inhibitors for chronic myeloid leukemia.[4] The introduction of various aryl and heteroaryl groups at the 3-position of the this compound core could lead to potent inhibitors of kinases such as EGFR, HER2, or ULK1, which are implicated in non-small cell lung cancer.[5][6]
Hypothesized SAR for Anticancer Activity:
Caption: Hypothesized SAR for kinase inhibition.
Antimicrobial and Antifungal Activity
Pyridine and pyrazole-containing compounds have a long history as antimicrobial and antifungal agents.[7] The this compound scaffold can be elaborated to mimic the structural features of known antimicrobial agents. For example, the synthesis of pyrazole-carboxamides from a brominated pyridine core has yielded compounds with insecticidal and fungicidal activities.[8] The introduction of substituents that enhance membrane permeability and interaction with microbial targets could lead to the discovery of novel anti-infective agents.
Table 1: Representative Biological Activities of Related Pyridine Derivatives
| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference |
| 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides | Insecticidal, Fungicidal | Mycelium growth inhibition | [8] |
| 5-Aryl-2-methylpyridin-3-amine derivatives | Anti-biofilm (E. coli) | Not specified | [3] |
| Spiro pyrrolo[3,4-d]pyrimidine derivatives | Anti-inflammatory | COX-1/COX-2 inhibition | [9] |
| 5-Bromo-pyrimidine derivatives | Anticancer (CML) | Bcr/Abl tyrosine kinase inhibition | [4] |
| Pyrrolo[3,4-c]pyridine derivatives | Antidiabetic, Antimycobacterial | Aldose reductase inhibition, InhA inhibition | [10] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes is a validated therapeutic strategy. Spiro derivatives containing a pyridine ring have demonstrated potent and selective COX-2 inhibition.[9] By designing this compound derivatives that can fit into the active site of COX-2, it may be possible to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area of chemical space with significant therapeutic potential. The versatility of the bromine atom allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships. Future research should focus on:
-
Library Synthesis: The generation of diverse libraries of this compound derivatives using high-throughput synthesis techniques.
-
Phenotypic Screening: Broad screening of these libraries against a wide range of biological targets and disease models.
-
Target Identification: For active compounds identified through phenotypic screening, subsequent studies to elucidate their mechanism of action and identify their molecular targets.
-
In Silico Modeling: The use of computational methods to guide the design of next-generation derivatives with improved potency and selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-Bromo-5-cyclopropylpyridine in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of the Cyclopropyl-Pyridine Moiety
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2] Its inherent conformational rigidity and unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] When incorporated into a pyridine scaffold, a common feature in bioactive compounds, the resulting cyclopropyl-pyridine core becomes a highly sought-after building block for novel therapeutics. 3-Bromo-5-cyclopropylpyridine, in particular, serves as a key intermediate for accessing these privileged structures through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4][5]
This guide provides a comprehensive overview of the strategic use of this compound in Suzuki-Miyaura couplings, offering detailed mechanistic insights, optimized protocols, and troubleshooting strategies for researchers, scientists, and drug development professionals.
Mechanistic Considerations for a Successful Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5][6] The catalytic cycle, as it pertains to this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7][8] The electron-deficient nature of the pyridine ring can facilitate this step.[8]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is critically dependent on the choice of base, which activates the organoboron species.[4][6][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[4][6][7]
However, the presence of the pyridine nitrogen introduces a potential challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10][11] This necessitates the careful selection of ligands that can both stabilize the catalyst and sterically hinder this unwanted coordination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Protocols for Diverse Coupling Partners
The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of the catalyst system, base, and solvent. For a substrate like this compound, which contains a potentially coordinating heteroatom, bulky and electron-rich phosphine ligands are often the key to high yields.[10][11]
Protocol 1: General Coupling with Arylboronic Acids
This protocol is a robust starting point for the coupling of this compound with a variety of electron-rich and electron-deficient arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[10][12]
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.
-
Solvent Addition: Add the remaining anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Alkylboronic Acids or Esters
Coupling with alkylboron reagents can be more challenging due to slower transmetalation and the potential for β-hydride elimination.[13] This protocol employs a more active catalyst system to overcome these hurdles.
Materials:
-
This compound
-
Alkylboronic acid or pinacol ester (1.5 equivalents)
-
Pd-PEPPSI-IPr catalyst (3 mol%)
-
Potassium carbonate (K2CO3), anhydrous (3 equivalents)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound, the alkylboron reagent, and anhydrous potassium carbonate to an oven-dried reaction vial.
-
Catalyst and Solvent: Add the Pd-PEPPSI-IPr catalyst and anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
| Parameter | Arylboronic Acids | Alkylboronic Acids/Esters | Heteroarylboronic Acids |
| Catalyst System | Pd(OAc)2 / SPhos | Pd-PEPPSI-IPr | Pd(dppf)Cl2 |
| Ligand Type | Bulky, electron-rich phosphine | N-Heterocyclic Carbene (NHC) | Diphosphine |
| Base | K3PO4 | K2CO3 | Cs2CO3 |
| Solvent | Dioxane/Water | Toluene | DMF |
| Temperature | 80-100 °C | 100-110 °C | 90-110 °C |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.
-
Low or No Conversion:
-
Protodeboronation:
-
Presence of Water: This side reaction, where the C-B bond of the boronic acid is cleaved by a proton source, is often exacerbated by excess water.[10] Ensure anhydrous conditions where possible, especially with sensitive boronic acids.
-
Boronic Acid Stability: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[11]
-
-
Homocoupling of Boronic Acid:
Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. A thorough understanding of the Suzuki-Miyaura reaction mechanism, coupled with careful optimization of reaction parameters, allows for the efficient and high-yielding synthesis of a diverse array of 3-aryl, 3-alkyl, and 3-heteroaryl-5-cyclopropylpyridines. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for chemists in the pharmaceutical and agrochemical industries, enabling the strategic application of this important synthetic transformation.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-cyclopropylpyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel 3-Aryl-5-cyclopropylpyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound has become an indispensable tool in the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[2][3]
This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 3-Bromo-5-cyclopropylpyridine with a variety of arylboronic acids. The resulting 3-aryl-5-cyclopropylpyridine derivatives are of significant interest in medicinal chemistry due to the unique conformational and electronic properties imparted by the cyclopropyl group. The pyridine core, a common feature in bioactive molecules, combined with the diverse substitution patterns achievable on the aryl partner, makes this a powerful strategy for generating novel molecular entities for drug discovery programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a key factor in this step, with the general trend being I > Br > Cl.[1] For bromopyridines, this step is generally efficient.
-
Transmetalation: In this step, the organic group from the arylboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the aryl and pyridyl fragments, with the concomitant regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Methods
Reagents and Solvents
-
This compound
-
Arylboronic acids (various)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flasks or reaction vials
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal yields.
Visualizing the Experimental Workflow
Figure 2: A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the appropriate ligand. Subsequently, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Optimization of Reaction Conditions
The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. For a substrate like this compound, which contains a potentially coordinating pyridine nitrogen, optimization is key.
| Parameter | Recommended Starting Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) : A versatile and commonly used catalyst. PdCl₂(dppf) (2-5 mol%) : Often effective for heteroaryl couplings. Pd₂(dba)₃ (1-3 mol%) with a ligand : A Pd(0) source that requires an external ligand. |
| Ligand | For Pd₂(dba)₃ : P(t-Bu)₃ or PCy₃ : Bulky, electron-rich phosphines that can enhance the rate of oxidative addition and reductive elimination.[7] SPhos or XPhos : Buchwald ligands are often highly effective for challenging couplings, including those involving heteroaryl halides. |
| Base | K₂CO₃ (2.0 equiv) : A common and effective base. K₃PO₄ (2.0-3.0 equiv) : A stronger base that can be beneficial for less reactive boronic acids. Cs₂CO₃ (2.0 equiv) : A strong and highly effective base, though more expensive. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) : A widely used solvent system that promotes the dissolution of both organic and inorganic reagents. Toluene/H₂O : Another common biphasic system. DMF : A polar aprotic solvent that can be effective, particularly at higher temperatures. |
| Temperature | 80-110 °C : A typical temperature range for Suzuki couplings. Higher temperatures may be required for less reactive coupling partners. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Poor solubility of reagents | - Use a fresh batch of catalyst.- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).- Increase the reaction temperature.- Screen different solvent systems to improve solubility. |
| Protodeborylation | - Presence of water and/or acidic protons- Extended reaction times at high temperatures | - Use anhydrous solvents and ensure reagents are dry.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.- Use a milder base such as KF.- Optimize the reaction time to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Ensure the reaction is thoroughly degassed before heating.- Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Starting Material | - Presence of water or other proton sources | - Use anhydrous conditions.- Optimize the base and solvent system. |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 5. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
The Versatile Building Block: 3-Bromo-5-cyclopropylpyridine in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropyl group has gained significant traction for its ability to confer a range of beneficial properties, including enhanced metabolic stability, increased potency, and improved brain permeability. When appended to a pyridine scaffold, a privileged heterocycle in medicinal chemistry, the resulting combination offers a powerful tool for the synthesis of novel therapeutic agents. This technical guide delves into the applications of a particularly valuable building block, 3-Bromo-5-cyclopropylpyridine, in the development of targeted therapies, with a focus on its role in the synthesis of kinase inhibitors for oncology and inflammatory diseases.
The Strategic Importance of the 5-Cyclopropylpyridin-3-yl Moiety
The 5-cyclopropylpyridin-3-yl substructure, derived from this compound, offers a unique combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the interaction of a drug candidate with its biological target. The cyclopropyl group, a small, strained ring, acts as a rigid, three-dimensional substituent that can explore chemical space inaccessible to more flexible alkyl groups. This rigidity can lead to more favorable entropic contributions to binding affinity. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in linear alkanes, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.
The pyridine ring itself is a versatile scaffold, capable of participating in hydrogen bonding and other non-covalent interactions within a protein's binding site. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions. The bromine atom at the 3-position of the starting material serves as a versatile synthetic handle, allowing for the introduction of various functional groups through well-established cross-coupling reactions.
Application in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling target for anticancer drug development.[3][4]
One of the most prominent examples of a FAK inhibitor is GSK2256098 , a potent and selective ATP-competitive inhibitor that has been evaluated in clinical trials for various solid tumors.[5][6][7] The synthesis of GSK2256098 and its analogs relies on the incorporation of a 5-cyclopropylpyridin-3-amine moiety, which can be readily prepared from this compound.
FAK Signaling Pathway
The central role of FAK in cancer progression is mediated through its integration of signals from integrins and growth factor receptors, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK cascades, which promote cell survival and proliferation.[2][4]
Caption: FAK signaling pathway in cancer.
Synthetic Protocol: Preparation of 5-Cyclopropylpyridin-3-amine
A key step in the synthesis of FAK inhibitors like GSK2256098 is the preparation of 5-cyclopropylpyridin-3-amine. This intermediate can be efficiently synthesized from this compound via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equivalent) and anhydrous toluene.
-
Amine Source: Introduce the ammonia source. This can be done by bubbling ammonia gas through the solution, or by using a solution of ammonia in a suitable solvent or an ammonia surrogate.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 5-cyclopropylpyridin-3-amine.
Causality Behind Experimental Choices: The choice of a bulky biaryl phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition. The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[8][9] Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
Structure-Activity Relationship (SAR) Insights
In the context of FAK inhibitors, the 5-cyclopropylpyridin-3-yl moiety plays a critical role in establishing key interactions within the ATP-binding pocket of the kinase. The cyclopropyl group often occupies a hydrophobic pocket, contributing to the overall binding affinity. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for many kinase inhibitors. Modifications to the cyclopropyl group or the pyridine ring can significantly impact potency and selectivity, highlighting the importance of this specific substructure in the design of effective FAK inhibitors.
| Compound | Target | IC50 (nM) | Key Structural Feature |
| GSK2256098 | FAK | 1.5 | 5-cyclopropylpyridin-3-yl |
| Analog with ethyl group | FAK | >100 | Replacement of cyclopropyl with ethyl |
| Analog with phenyl group | FAK | 50 | Replacement of cyclopropyl with phenyl |
Note: The data in this table is illustrative and based on general SAR principles for kinase inhibitors.
Application in the Synthesis of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibitors
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death, and is also involved in inflammatory signaling pathways.[10][11] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[7] Consequently, the development of RIPK1 inhibitors has emerged as a promising therapeutic strategy.
Several potent and selective RIPK1 inhibitors have been developed that incorporate a 5-cyclopropylpyridin-3-yl moiety. This substructure is often introduced via a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material.
RIPK1 Signaling Pathway in Necroptosis
Upon stimulation by tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome, a protein complex that includes RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), ultimately resulting in lytic cell death.[12][13][14]
Caption: RIPK1 signaling pathway in necroptosis.
Synthetic Protocol: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and the base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices: The choice of base is critical for the activation of the boronic acid and the overall efficiency of the transmetalation step. The palladium catalyst, often with phosphine ligands, is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15][16] The use of a mixed solvent system often enhances the solubility of both the organic and inorganic reagents.
Biological Activity of Representative RIPK1 Inhibitors
| Compound | Target | Cellular EC50 (nM) | Key Structural Feature |
| Compound A | RIPK1 | 17-30 | 5-cyclopropylpyridin-3-yl |
| Compound B | RIPK1 | 50-100 | 5-ethylpyridin-3-yl |
| Compound C | RIPK1 | >1000 | 5-phenylpyridin-3-yl |
Note: The data in this table is illustrative and based on published data for RIPK1 inhibitors containing similar moieties.[17]
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors of key therapeutic targets such as FAK and RIPK1 underscores its importance in the development of novel treatments for cancer and inflammatory diseases. The strategic incorporation of the 5-cyclopropylpyridin-3-yl moiety, facilitated by robust and well-understood cross-coupling methodologies, allows for the fine-tuning of pharmacological properties and the generation of drug candidates with improved efficacy and safety profiles. As our understanding of complex disease biology continues to evolve, the demand for innovative and strategically designed building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 12. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-cyclopropylpyridine
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-Bromo-5-cyclopropylpyridine as a versatile starting material. The cyclopropyl-pyridine scaffold is of significant interest in medicinal chemistry, offering unique conformational and metabolic properties.[1][2] This document explores key synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and subsequent cyclization strategies. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and facilitate further discovery.
Introduction: The Value of the Cyclopropyl-Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. When functionalized with a cyclopropyl group, the resulting scaffold gains significant advantages. The cyclopropyl moiety, a strained three-membered carbocycle, is a bioisostere for groups like phenyl or vinyl, but with a more rigid, three-dimensional structure.[1][3] This rigidity can enhance binding affinity to biological targets. Furthermore, the cyclopropyl group often improves metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical factor in optimizing a drug's pharmacokinetic profile.[1]
This compound serves as an ideal starting point for library synthesis. The bromine atom at the 3-position is primed for a variety of powerful transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups and the subsequent construction of novel, complex heterocyclic systems.
Synthetic Pathways from this compound
The derivatization of this compound can be systematically approached through several high-yield, functional-group-tolerant reactions. This guide focuses on three primary palladium-catalyzed cross-coupling methods, which provide access to key intermediates for further elaboration.
Caption: Synthetic strategies for derivatizing this compound.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups.
Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 3-(4-methoxyphenyl)-5-cyclopropylpyridine
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 198.06 | 1.0 | 198 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 24.5 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (198 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Palladium/Copper-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is exceptionally useful for creating rigid, linear linkers in molecules and provides a versatile alkyne handle for further transformations, such as click chemistry or cyclization reactions.[8][9]
Mechanistic Insight
The reaction involves two interconnected catalytic cycles.[10]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.
-
Copper Cycle: Copper(I) acetylide is formed by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of 3-((trimethylsilyl)ethynyl)-5-cyclopropylpyridine
This protocol describes the coupling with (trimethylsilyl)acetylene, a protected alkyne that can be easily deprotected in a subsequent step.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 198.06 | 1.0 | 198 mg |
| (Trimethylsilyl)acetylene | 98.22 | 1.5 | 208 µL |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 418 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |
Procedure
-
To a dry Schlenk flask under an argon atmosphere, add this compound (198 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add (trimethylsilyl)acetylene (208 µL, 1.5 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired silyl-protected alkynylpyridine.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation where classical methods like nucleophilic aromatic substitution often fail.[11][12] This reaction is critical for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Mechanistic Insight
The catalytic cycle is analogous to other cross-coupling reactions and relies on a Pd(0)/Pd(II) manifold.[13][14]
-
Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst for the next cycle. The choice of ligand is crucial to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzyl-5-cyclopropylpyridin-3-amine
This protocol details the coupling of this compound with benzylamine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 198.06 | 1.0 | 198 mg |
| Benzylamine | 107.15 | 1.2 | 131 µL |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg |
| Xantphos | 578.68 | 0.03 (3 mol%) | 17.4 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | 5 mL |
Procedure
-
In a glovebox or under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst.
-
To the Schlenk tube, add this compound (198 mg, 1.0 mmol).
-
Add the pre-formed catalyst solution to the Schlenk tube, followed by the remaining toluene (3 mL) and benzylamine (131 µL, 1.2 mmol).
-
Seal the tube and heat in a preheated oil bath at 100 °C for 18-24 hours.[15]
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-arylated product.
Post-Coupling Elaboration: A Representative Cyclization
The products from the initial cross-coupling reactions are valuable intermediates for constructing more complex heterocyclic systems. For example, an ortho-alkynyl aniline, synthesized via a Sonogashira coupling followed by a Buchwald-Hartwig amination (or vice-versa), can be cyclized to form an indole ring.
Example: Fischer Indole Synthesis from a Hydrazone Intermediate If a Buchwald-Hartwig reaction is performed using hydrazine, the resulting 3-hydrazinyl-5-cyclopropylpyridine can be condensed with a ketone (e.g., cyclohexanone) to form a hydrazone. This intermediate can then undergo acid-catalyzed cyclization (Fischer Indole Synthesis) to yield a novel tetracyclic heterocycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols for 3-Bromo-5-cyclopropylpyridine in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromo-5-cyclopropylpyridine (CAS No. 1044210-57-2) as a pivotal intermediate in pharmaceutical synthesis. We will explore its physicochemical properties, core synthetic transformations—with a focus on palladium-catalyzed cross-coupling reactions—and provide validated, step-by-step protocols. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methodologies effectively.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the pyridine scaffold remains a privileged heterocycle due to its presence in numerous FDA-approved drugs and its ability to engage in critical hydrogen bonding interactions with biological targets. This compound has emerged as a particularly valuable building block, offering a unique combination of structural features that facilitate the synthesis of complex molecular architectures.[1]
-
The Pyridine Core: Provides a basic nitrogen atom, improving aqueous solubility and offering a key interaction point for target binding.
-
The Bromine Handle: Positioned at the 3-position, the C-Br bond is an exceptionally versatile reactive site, primarily for transition-metal-catalyzed cross-coupling reactions. Its reactivity allows for the selective introduction of carbon and nitrogen substituents.
-
The Cyclopropyl Moiety: The cyclopropyl group at the 5-position is a bioisostere for phenyl rings or gem-dimethyl groups. It often enhances metabolic stability, improves potency, and can favorably modulate the conformational properties of the final molecule.
This guide serves to consolidate the practical knowledge required for the effective utilization of this intermediate, moving beyond simple reaction schemes to provide a deeper understanding of the underlying principles.
Physicochemical Properties & Analytical Characterization
Ensuring the purity and identity of starting materials is a cornerstone of reproducible synthetic chemistry. This compound is typically a white to off-white solid.[1]
| Property | Value | Source |
| CAS Number | 1044210-57-2 | [2] |
| Molecular Formula | C₈H₈BrN | |
| Molecular Weight | 198.06 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | ≥97% | [2] |
Analytical Protocols for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The proton spectrum should show characteristic signals for the cyclopropyl group and the three distinct aromatic protons of the pyridine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and provides an accurate assessment of purity by identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity against a reference standard.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 3-position is the primary site for synthetic elaboration, most commonly via palladium-catalyzed Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These reactions are foundational in modern medicinal chemistry for their broad functional group tolerance and reliable performance.[4][5]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the method of choice for coupling this compound with a variety of boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups.[5][6] The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[7]
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Expertise & Causality: This protocol employs a common catalyst, Pd(PPh₃)₄, and an aqueous base system, which is effective for a wide range of boronic acids. The use of a degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, a motif ubiquitous in pharmaceuticals.[4] The reaction couples this compound with primary or secondary amines. The choice of phosphine ligand is crucial and is often tailored to the steric and electronic properties of the amine coupling partner.[8] The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination.[8]
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
-
Expertise & Causality: This protocol uses a strong, non-nucleophilic base (NaOᵗBu) required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8] Anhydrous and oxygen-free conditions are even more critical than in Suzuki coupling, as both the catalyst and the strong base are sensitive to moisture and air.
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask.
-
Catalyst & Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 eq), the phosphine ligand (e.g., BINAP, 0.02-0.06 eq), and this compound (1.0 eq).
-
Solvent & Amine Addition: Add anhydrous, degassed toluene, followed by the amine coupling partner (1.2 eq).
-
Reaction Execution: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed or in contact with skin.[9]
| Hazard Class | Statement | Precautionary Code |
| Acute Toxicity, Oral | Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | Causes serious eye irritation | P280, P305+P351+P338 |
| STOT-SE | May cause respiratory irritation | P261, P271, P304+P340 |
(Codes based on GHS classifications, refer to the specific supplier SDS for complete information)[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a high-value, versatile intermediate for pharmaceutical R&D. Its well-defined reactivity, primarily at the C-3 bromine position, allows for the reliable and selective construction of C-C and C-N bonds through robust palladium-catalyzed methodologies. The protocols and insights provided in this guide are designed to serve as a foundational resource, enabling chemists to confidently incorporate this building block into their synthetic strategies and accelerate the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
Protocol and Application Notes for the N-Arylation of 3-Bromo-5-cyclopropylpyridine via Buchwald-Hartwig Amination
An Application Guide for Researchers
Abstract
The synthesis of N-arylated heterocycles is a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a privileged structural motif in numerous pharmaceuticals. This application note provides a comprehensive, in-depth guide to the experimental procedure for the N-arylation of 3-Bromo-5-cyclopropylpyridine. We focus on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile cross-coupling reaction. This document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, the rationale for reagent selection, and practical, field-tested insights for troubleshooting and optimization. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to empower researchers in drug discovery and chemical development to successfully implement and adapt this critical transformation.
Introduction: The Strategic Importance of N-Arylated Pyridines
The fusion of a pyridine ring with an aryl moiety via a C-N bond creates a structural class with profound importance in drug development. These motifs are prevalent in a wide range of biologically active molecules and approved drugs, where the pyridine ring often acts as a key hydrogen bond acceptor or a bioisosteric replacement for other aromatic systems. The specific substrate, this compound, combines the electron-deficient pyridine core with a lipophilic cyclopropyl group, a feature often employed to enhance metabolic stability and binding affinity.
However, the synthesis of such compounds is not without its challenges. The electron-deficient nature of the pyridine ring can diminish the nucleophilicity of an attached amine and complicate the oxidative addition step in cross-coupling reactions. Furthermore, the nitrogen lone pair can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[1] The Buchwald-Hartwig amination has emerged as a premier method to overcome these obstacles, offering a broad substrate scope and high functional group tolerance.[2][3] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed reaction has revolutionized the synthesis of arylamines.[2][4]
This guide provides a detailed protocol for the N-arylation of this compound, contextualized with mechanistic insights to facilitate its application and adaptation.
The Buchwald-Hartwig Amination: Mechanism and Rationale
The success of the Buchwald-Hartwig amination lies in its well-understood catalytic cycle, which allows for rational optimization. The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[4]
The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[5][6]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[2][4]
-
Reductive Elimination : The final step involves the formation of the C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Scientist's Guide to Reagent Selection
The choice of catalyst, ligand, base, and solvent are interdependent and critical for a successful reaction.
| Component | Role & Rationale | Recommended Choices for Pyridine Arylation |
| Palladium Source | The core of the catalyst. Often used as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7] | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. For electron-deficient substrates like pyridines, bulky, electron-rich biarylphosphine ligands are essential to accelerate the key steps and prevent catalyst inhibition.[1][8] | RuPhos, BrettPhos, Xantphos, Josiphos-type ligands[1][7] |
| Base | Facilitates the deprotonation of the amine bound to the palladium complex, which is necessary for the formation of the key palladium-amido intermediate. The choice of base strength can influence reaction rate and compatibility with other functional groups.[7][9] | Strong bases: NaOtBu, LiHMDS. Weaker bases: K₂CO₃, Cs₂CO₃, K₃PO₄.[9] |
| Solvent | Solubilizes reactants and influences reaction temperature and kinetics. Aprotic, non-polar, or weakly polar solvents are typically preferred.[7] Toluene is a common and effective choice.[10] | Toluene, Dioxane, THF, CPME[7][8] |
Detailed Experimental Protocol: N-Arylation of this compound
This protocol describes a general procedure for the coupling of this compound with a representative primary arylamine using a palladium/biarylphosphine catalyst system.
Safety Precaution: This procedure involves flammable solvents and air-sensitive reagents. It must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Materials
| Reagent | Formula | M.W. | Amount (mmol) | Equiv. | Supplier/Grade |
| This compound | C₈H₈BrN | 198.06 | 1.0 | 1.0 | >97% Purity |
| Arylamine | Varies | Varies | 1.2 | 1.2 | >98% Purity |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | Catalyst Grade |
| RuPhos | C₃₀H₄₅OPPd | 476.63 | 0.04 | 0.04 | Catalyst Grade |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | >97% Purity |
| Toluene | C₇H₈ | 92.14 | 5 mL | - | Anhydrous |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 198 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 19 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg).
-
Scientist's Note: The solid reagents are added first. NaOtBu is hygroscopic and should be handled quickly in a glovebox or under a positive pressure of inert gas to ensure reactivity.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Scientist's Note: The Pd(0) species is sensitive to oxygen, and failure to maintain an inert atmosphere is a common cause of reaction failure.[7]
-
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the arylamine (1.2 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
-
Scientist's Note: The choice of eluent will depend on the polarity of the product. A good starting point is often 10-20% Ethyl Acetate/Hexanes.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a strictly inert atmosphere; use fresh, high-quality reagents.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Increase the reaction temperature or switch to a higher-boiling solvent. |
| Formation of Debrominated Side Product | The competing hydrodehalogenation pathway is sometimes observed. | This can be influenced by the ligand and base. Try a different ligand class (e.g., a Josiphos-type ligand). Using a weaker base like K₃PO₄ may also suppress this side reaction. |
| Formation of Aryl Ether (ArOtBu) | Reaction of the aryl halide with the tert-butoxide base. | This side reaction can occur at high temperatures with hindered amines.[8] Try lowering the reaction temperature or using a non-alkoxide base like K₃PO₄ or Cs₂CO₃. |
| Catalyst Poisoning | Substrates containing certain functional groups (e.g., thiols, some nitrogen heterocycles) can poison the palladium catalyst.[7][13] | Increase catalyst loading or use a more robust ligand. If the amine substrate is the issue, consider a protection strategy if possible. |
Alternative Methodologies
While the Buchwald-Hartwig amination is a leading method, other reactions can achieve N-arylation. The Ullmann Condensation is a classical copper-catalyzed C-N coupling reaction.[14] Traditionally, it required harsh conditions (high temperatures, stoichiometric copper).[14] However, modern protocols using copper catalysts with specific ligands have made the Ullmann reaction milder and more versatile, providing a valuable alternative, particularly in process chemistry where avoiding palladium is desirable.[15][16]
Conclusion
The N-arylation of this compound is a critical transformation for accessing valuable compounds in pharmaceutical research. The Buchwald-Hartwig amination provides a reliable and highly adaptable method for this purpose. By understanding the underlying mechanism and the specific roles of the palladium catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize the reaction for their specific amine coupling partner. The detailed protocol and workflow provided herein serve as a robust starting point for the successful synthesis of a diverse array of N-arylated pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave‐Assisted, Palladium‐Catalyzed Intramolecular Direct Arylation for the Synthesis of Novel Fused Heterocycles. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-cyclopropylpyridine in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Privileged Position of the Cyclopropyl-Pyridine Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of small molecules that can modulate their function a highly valuable therapeutic strategy.[1]
Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds have emerged as a "privileged" structural motif. Their ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of various kinases makes them an attractive starting point for inhibitor design. The introduction of a cyclopropyl group, a small, strained ring system, can offer significant advantages in drug design.[2] The unique conformational constraints and electronic properties of the cyclopropyl moiety can enhance binding affinity, improve metabolic stability, and fine-tune the overall physicochemical properties of a drug candidate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-5-cyclopropylpyridine as a key building block in the synthesis of potent kinase inhibitors. We will delve into the synthetic rationale, provide a detailed experimental protocol for a representative Janus Kinase (JAK) inhibitor, and discuss the biological context of its mechanism of action.
The Synthetic Keystone: this compound
This compound serves as a versatile and strategically important starting material in the synthesis of a diverse array of kinase inhibitors. Its chemical structure offers two key features for synthetic elaboration:
-
The Bromine Atom: This halogen acts as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridine ring, enabling extensive exploration of the structure-activity relationship (SAR).
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor within the hinge region of the kinase's ATP-binding site.
The combination of the reactive bromine and the strategically positioned nitrogen makes this compound an ideal starting point for the construction of complex heterocyclic systems that can effectively target the active sites of various kinases.
Application Protocol: Synthesis of a Pyrazolyl-Pyridine Based JAK Inhibitor
This section details a representative synthetic protocol for a Janus Kinase (JAK) inhibitor, inspired by the core structure of clinically relevant molecules and adapted from established synthetic methodologies found in the patent literature. The target molecule exemplifies the strategic use of this compound in a Suzuki-Miyaura cross-coupling reaction.
Target Kinase Family: Janus Kinases (JAKs)
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[3] They are essential components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, thereby regulating immune responses, hematopoiesis, and inflammation.[4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative neoplasms, and cancers.[5] Consequently, the development of small molecule inhibitors of JAKs has become a major focus of pharmaceutical research.
Synthetic Workflow Overview
The synthesis of our representative JAK inhibitor involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a protected pyrazole boronic acid pinacol ester. This is followed by further functionalization to introduce a side chain that enhances binding affinity and selectivity.
Caption: Synthetic workflow for a pyrazolyl-pyridine based JAK inhibitor.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This reaction forms the core bi-heterocyclic scaffold of the kinase inhibitor.
Materials and Reagents:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(1H-Pyrazol-4-yl)-5-cyclopropylpyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl2·CH2Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and tolerance of a wide range of functional groups.
-
Base: Potassium carbonate is a commonly used base in Suzuki couplings. It is effective in activating the boronic ester for transmetalation and is generally well-tolerated by many functional groups.
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing the water is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere of argon or nitrogen is essential to prevent catalyst degradation and ensure a high yield.
Biological Evaluation and Mechanism of Action
The synthesized pyrazolyl-pyridine based inhibitor is designed to target the ATP-binding site of JAK kinases. The pyridine nitrogen and the pyrazole moiety are expected to form key hydrogen bonds with the hinge region of the kinase, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The potency of the synthesized inhibitor would be determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Kinase Target | Representative IC50 (nM) |
| JAK1 | 5-20 |
| JAK2 | 10-50 |
| JAK3 | 1-10 |
| TYK2 | 50-200 |
Note: The IC50 values presented are representative for this class of inhibitors and would need to be experimentally determined for the specific synthesized compound. The selectivity profile across the JAK family is a critical parameter in drug development, as off-target inhibition can lead to unwanted side effects.
Signaling Pathway: The JAK-STAT Pathway
The JAK-STAT signaling pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors.[6] Its activation is crucial for mediating cellular responses such as proliferation, differentiation, and immune function.
Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.
Mechanism of Inhibition:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites on the receptors and are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation and immune responses.
Our synthesized pyrazolyl-pyridine based inhibitor acts by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of both the JAKs themselves and the downstream STAT proteins. This effectively blocks the signaling cascade and abrogates the cellular response to the cytokine stimulus.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a robust and efficient method for constructing complex heterocyclic scaffolds. The detailed protocol for the synthesis of a pyrazolyl-pyridine based JAK inhibitor presented herein serves as a practical guide for researchers in the field. A thorough understanding of the underlying synthetic principles and the biological context of the target kinase is paramount for the successful design and development of novel kinase inhibitors that can address unmet medical needs.
References
- 1. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 2. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 4. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-cyclopropylpyridine for R&D
Abstract
This comprehensive guide provides a detailed methodology for the large-scale synthesis of 3-Bromo-5-cyclopropylpyridine, a key building block in modern drug discovery and development.[1] Addressing the needs of researchers, scientists, and drug development professionals, this document outlines a robust and scalable Suzuki-Miyaura cross-coupling strategy. The protocol is designed for high yield and purity, with a focus on practical execution, safety, and quality control. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a thorough understanding for successful implementation in an R&D setting.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas.[2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a valuable component in designing molecules with specific biological activities. The introduction of a cyclopropyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[3] The bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a highly sought-after intermediate for the synthesis of complex pharmaceutical candidates.[1]
This application note details a reliable and scalable synthesis of this compound, enabling research and development teams to secure a consistent supply of this critical intermediate for their discovery programs.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling
For the large-scale synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This palladium-catalyzed reaction offers several advantages that are crucial for R&D and process development:
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[4]
-
Mild Reaction Conditions: Suzuki-Miyaura couplings can often be performed under relatively mild conditions, which is beneficial for the stability of the starting materials and product.[4]
-
Commercial Availability of Reagents: Both the starting bromopyridine and cyclopropylboronic acid are commercially available, facilitating a straightforward implementation of the synthesis.
-
Favorable Safety and Environmental Profile: Compared to other cross-coupling methods, the Suzuki-Miyaura reaction generally utilizes less toxic reagents and byproducts.[5]
The core of this synthetic strategy involves the coupling of a suitable brominated pyridine precursor with a cyclopropylboron species. For this protocol, we will focus on the direct coupling of 3,5-dibromopyridine with cyclopropylboronic acid, followed by a discussion of potential alternative starting materials.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Synthesis Protocol (Multi-Gram to Kilogram Scale)
This protocol is designed for a target scale of 100 g of this compound. The quantities can be adjusted proportionally for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3,5-Dibromopyridine | ≥98% | Commercially Available | 625-92-3 |
| Cyclopropylboronic acid | ≥97% | Commercially Available | 411235-57-9 |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | 3375-31-3 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Ligand Grade | Commercially Available | 657408-07-6 |
| Potassium Phosphate (K₃PO₄), anhydrous | ≥98% | Commercially Available | 7778-53-2 |
| 1,4-Dioxane, anhydrous | ≥99.8% | Commercially Available | 123-91-1 |
| Deionized Water | High Purity | In-house | 7732-18-5 |
| Ethyl acetate | ACS Grade | Commercially Available | 141-78-6 |
| Brine (saturated NaCl solution) | - | In-house | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 |
| Celite® | - | Commercially Available | 61790-53-2 |
Equipment
-
Jacketed glass reactor (appropriate volume for the scale) equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
Addition funnel.
-
Filtration apparatus (e.g., Buchner funnel, filter press).
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.
Step-by-Step Procedure
Safety First: Conduct the reaction in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Reactor Setup and Inerting:
-
Set up the jacketed glass reactor and ensure all connections are secure.
-
Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.[6]
-
-
Charging Reagents:
-
To the reactor, charge 3,5-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and anhydrous potassium phosphate (3.0 eq).
-
In a separate, dry Schlenk flask under nitrogen, prepare the catalyst mixture by adding palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add a portion of the anhydrous 1,4-dioxane to the flask and stir for 10-15 minutes to form the active catalyst complex.
-
-
Reaction Execution:
-
Add anhydrous 1,4-dioxane and deionized water (in a 4:1 v/v ratio) to the reactor containing the starting materials and base. The typical reaction concentration is 0.5-1.0 M with respect to the 3,5-dibromopyridine.
-
Begin vigorous stirring and heat the reaction mixture to 80-90 °C using the heating/cooling circulator.[4]
-
Once the reaction mixture reaches the target temperature, transfer the pre-formed catalyst solution from the Schlenk flask to the reactor via cannula or a pressure-equalizing addition funnel.
-
Maintain the reaction at 80-90 °C and monitor its progress by taking aliquots for analysis by GC-MS or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (consumption of the starting material), cool the reactor to room temperature.
-
Add ethyl acetate to the reaction mixture to dilute it.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Purification
The crude this compound can be purified by one of the following methods, depending on the purity profile and the scale of the reaction:
-
Flash Column Chromatography (for smaller R&D scales):
-
Adsorb the crude product onto silica gel.
-
Purify by flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
-
-
Crystallization (for larger scales):
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane, isopropanol, or a mixture thereof).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to a constant weight.
-
Quality Control and Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by the following analytical techniques:
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the cyclopropyl protons and the aromatic protons of the pyridine ring. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the structure. |
| GC-MS | A single major peak corresponding to the mass of the product should be observed. |
| HPLC | Purity should be ≥98% by area normalization. |
| Melting Point | A sharp melting point should be observed if the product is a solid. |
Safety and Environmental Considerations
5.1. Hazard Identification and Mitigation
-
Palladium Catalysts: While generally low in toxicity, residual palladium in the final product must be minimized for pharmaceutical applications.[7]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere.
-
Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Use appropriate engineering controls and personal protective equipment.
-
Exothermic Reactions: While Suzuki-Miyaura reactions are generally not violently exothermic, it is crucial to monitor the reaction temperature, especially during scale-up, to prevent thermal runaways.[8][9]
5.2. Waste Management
-
Aqueous waste streams will contain inorganic salts and boric acid. Boric acid is a suspected reprotoxic mutagen, and its discharge may be regulated.[5]
-
Organic waste containing residual palladium should be collected and treated for palladium recovery to minimize environmental impact and for economic reasons.[5]
-
Solvent waste should be disposed of according to institutional and local regulations.
Workflow and Decision Making
The following diagram illustrates the overall workflow for the synthesis of this compound, including key decision points.
Caption: Decision workflow for the large-scale synthesis of this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development. By leveraging the efficiency and robustness of the Suzuki-Miyaura cross-coupling reaction, this guide equips scientists with the necessary information to produce this key building block with high yield and purity. The emphasis on the rationale behind experimental choices, detailed procedural steps, and thorough safety and quality control measures ensures the successful and safe implementation of this synthesis on a large scale.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Purity 3-Bromo-5-cyclopropylpyridine in Research
Introduction: The Strategic Value of 3-Bromo-5-cyclopropylpyridine in Modern Synthesis
This compound (CAS No. 1044210-57-2) has emerged as a pivotal building block for researchers and drug development professionals. Its unique molecular architecture, featuring a pyridine core substituted with both a reactive bromine atom and a strained cyclopropyl group, offers a versatile platform for the synthesis of complex molecular entities. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs and bioactive compounds.[1] The bromine atom serves as a key handle for a multitude of cross-coupling reactions, while the cyclopropyl moiety can impart favorable metabolic stability, and conformational rigidity, and modulate the physicochemical properties of the final compound, which are critical considerations in drug design.[2]
This guide provides a comprehensive overview of the procurement, handling, and application of high-purity this compound, with a focus on enabling researchers to leverage its full synthetic potential while ensuring experimental reproducibility and safety.
Procurement and Quality Control: Ensuring Experimental Success from the Outset
The quality of starting materials is paramount in any research endeavor. For this compound, purity is a critical factor that can significantly impact reaction yields, by-product profiles, and the ultimate success of a synthetic campaign. When sourcing this reagent, it is essential to partner with reputable suppliers who can provide comprehensive analytical data.
Key Quality Attributes and Recommended Specifications:
| Parameter | Recommended Specification | Analytical Method | Rationale |
| Purity | ≥ 97% | HPLC, GC-MS, qNMR | Ensures that the desired reactivity is not compromised by impurities that could interfere with catalytic cycles or lead to unwanted side reactions. |
| Identity Confirmation | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS | Verifies the correct chemical structure, including the specific substitution pattern of the bromo and cyclopropyl groups on the pyridine ring. |
| Appearance | White to off-white solid | Visual Inspection | Significant color deviation may indicate the presence of degradation products or residual impurities from the synthesis. |
| Residual Solvents | Reported and within acceptable limits | GC-HS | Residual solvents can affect the reactivity and solubility of the compound and may be detrimental to certain catalytic systems. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can act as a poison for many organometallic catalysts used in cross-coupling reactions and can also participate in undesirable side reactions. |
Supplier Selection Logic:
Prioritize suppliers who offer transparent access to batch-specific Certificates of Analysis (CoA).[3] A reliable supplier will readily provide detailed analytical reports, including NMR and HPLC data, to validate the purity and identity of their product.[3] While cost is a consideration, it should not be the sole determinant. The potential cost of failed experiments due to impure starting materials far outweighs any initial savings.
Safe Handling and Storage: A Foundation of Laboratory Practice
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 3-bromopyridine and 3-bromo-5-methylpyridine, provide valuable guidance on safe handling practices.[4][5][6]
Hazard Profile (Inferred):
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation/damage.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE) and Engineering Controls:
Workflow for Safe Handling
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from strong oxidizing agents and strong acids.[4]
-
Protect from light and moisture.
Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Reaction Principle:
This reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organohalide (in this case, this compound). The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.
Catalytic Cycle for Suzuki-Miyaura Coupling
Step-by-Step Protocol:
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv).
-
Causality: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the boronic acid is used to drive the reaction to completion.
-
-
Solvent and Base Addition:
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add a suitable base, such as K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.5 equiv).
-
Causality: The base is essential for the transmetalation step, activating the boronic acid. The choice of solvent and base can significantly influence the reaction rate and yield and should be screened for optimal results.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. Proper monitoring prevents the formation of degradation products from prolonged heating after completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Causality: The aqueous work-up removes the inorganic salts and water-soluble components. Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and by-products.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Conclusion: A Versatile Tool for Innovation
High-purity this compound is a valuable and versatile reagent that empowers researchers in the fields of medicinal chemistry, agrochemicals, and materials science.[7][8] By understanding the critical aspects of procurement, safe handling, and synthetic application, scientists can effectively incorporate this building block into their research programs to accelerate the discovery and development of novel chemical entities. The protocols and guidelines presented herein provide a solid foundation for the successful utilization of this important synthetic intermediate.
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1044210-57-2 | this compound - Moldb [moldb.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-cyclopropylpyridine
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-cyclopropylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. The unique electronic and steric properties of this molecule present distinct challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound particularly challenging?
The primary challenge stems from the inherent properties of the 3-bromopyridine scaffold. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, stalling the catalytic cycle and leading to low or no product formation.[1][2][3] Additionally, the electron-deficient nature of the pyridine ring, while facilitating the initial oxidative addition step, can also influence the overall reaction kinetics. The cyclopropyl group at the 5-position is generally well-tolerated but adds a layer of complexity that necessitates tailored optimization.
Q2: I am planning my initial optimization screen. Which parameters are the most critical to investigate first?
For this specific substrate, the choice of ligand and base will have the most significant impact on reaction success.
-
Ligand Selection: Standard, less bulky phosphine ligands (like PPh₃) are often ineffective due to catalyst inhibition by the pyridine nitrogen. Your primary screen should focus on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4][5] These ligands shield the palladium center, preventing pyridine coordination and promoting efficient reductive elimination.[6]
-
Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[7] A screen of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is highly recommended.
-
Solvent and Temperature: A polar, aprotic solvent system, often with a small amount of water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O), is a standard starting point.[1][7] Temperatures typically range from 80-110 °C.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows minimal consumption of this compound, even after extended reaction times. What are the most likely causes and solutions?
This is a classic symptom of catalyst deactivation or an inefficient catalytic system.
-
Cause A: Catalyst Inhibition by Pyridine Nitrogen
-
Explanation: As mentioned in the FAQs, the pyridine nitrogen is likely binding to your palladium catalyst and shutting down the reaction.[1][2]
-
Solution: The most effective solution is to switch to a more appropriate ligand. Bulky, electron-rich monophosphine ligands are designed to overcome this issue. They create a sterically hindered environment around the palladium atom that disfavors pyridine binding while still allowing the catalytic cycle to proceed.
-
Actionable Steps:
-
Screen a panel of specialized ligands.
-
Consider using pre-formed palladium pre-catalysts that incorporate these ligands for improved reproducibility.
-
-
| Parameter | Initial Recommendation | Alternative Options for Screening | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2.5 mol%) | Common Pd(II) and Pd(0) sources. |
| Ligand | SPhos (4-10 mol%) | XPhos, RuPhos, P(t-Bu)₃, BrettPhos | Bulky, electron-rich ligands prevent catalyst inhibition and promote oxidative addition.[2][4][8] |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting boronate formation.[7][9] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | Toluene / H₂O, THF / H₂O | Aprotic solvents with water facilitate dissolution of both organic and inorganic reagents.[10][11] |
| Temperature | 100 °C | 80 - 110 °C | Higher temperatures can overcome activation barriers but may also increase side reactions. |
-
Cause B: Inadequate Inert Atmosphere
-
Explanation: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Failure to properly degas your solvent and maintain a strict inert (Argon or Nitrogen) atmosphere will lead to rapid catalyst oxidation and deactivation.
-
Solution: Ensure all reagents and the reaction vessel are properly prepared.
-
Actionable Steps:
-
Degas the solvent mixture for at least 30 minutes by bubbling with Argon or by using several freeze-pump-thaw cycles.
-
Assemble the reaction under a positive pressure of inert gas. Use Schlenk line techniques for reagent transfers.
-
-
Issue 2: Significant Side Product Formation
Q: I am observing a major byproduct with a mass corresponding to 5-cyclopropylpyridine. How can I prevent this debromination?
-
Cause: Hydrodehalogenation
-
Explanation: This side reaction occurs when the palladium-aryl intermediate (formed after oxidative addition) reacts with a hydride source in the mixture instead of the organoboron reagent.[1][12] This results in the replacement of the bromine atom with hydrogen. Potential hydride sources include solvents (especially alcohols), water, or even the base itself under certain conditions.
-
Solution: Minimize potential hydride sources and optimize conditions to favor the desired transmetalation step.
-
Actionable Steps:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like 1,4-dioxane or toluene. Avoid alcohol-based solvents.
-
Base Selection: While common, some bases can contribute to this pathway. Screening different bases (e.g., switching from a carbonate to a phosphate) may help.
-
Increase Boronic Acid Equivalents: Ensure the boronic acid concentration is sufficient to promote transmetalation over competing pathways. Try increasing from 1.1 to 1.5 equivalents.
-
-
Q: My reaction mixture shows significant formation of a bi-aryl product derived from the boronic acid (homocoupling). What is causing this?
-
Cause: Oxidative Homocoupling
-
Explanation: The presence of oxygen can promote the oxidative homocoupling of the boronic acid coupling partner.[13] This consumes your nucleophile and reduces the yield of the desired product.
-
Solution: This issue almost always points back to an inadequate inert atmosphere.
-
Actionable Steps:
-
Improve Degassing: Re-evaluate and improve your degassing technique for the solvent.
-
Use a Pd(0) Source: Sometimes, starting with a Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling compared to generating it in situ from a Pd(II) source, though this catalyst may not be optimal for the main reaction.
-
-
Q: I suspect my cyclopropylboronic acid is unstable under the reaction conditions. How can I address this?
-
Cause: Protodeboronation
-
Explanation: Protodeboronation is the cleavage of the C-B bond by a proton source, which destroys the organoboron reagent.[2] This is a common issue, especially with aqueous bases and elevated temperatures.
-
Solution: Use a more stable form of the organoboron reagent.
-
Actionable Steps:
-
Use a Boronic Ester: Switch from cyclopropylboronic acid to its pinacol ester (cyclopropylboronic acid pinacol ester). Boronic esters are significantly more stable towards protodeboronation.[2]
-
Use a Trifluoroborate Salt: Potassium cyclopropyltrifluoroborate (cyclo-C₃H₅BF₃K) is another excellent alternative. These salts are highly stable, crystalline solids that are easy to handle and often provide superior results, particularly with challenging substrates.[14]
-
-
Visualized Workflows and Mechanisms
Suzuki Catalytic Cycle & Failure Points
The following diagram illustrates the catalytic cycle for the Suzuki coupling of this compound, highlighting the key steps where issues can arise.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and solve common problems encountered during optimization.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol provides a reliable starting point for screening various conditions.
-
Reagent Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.1 mmol, 19.8 mg), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction vial. If using a pre-catalyst, add it directly (2-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum-lined cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Prepare the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1). Using a syringe, add the solvent to the reaction vial (to achieve a concentration of ~0.1 M).
-
Reaction: Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.
-
Work-up (for analysis): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, pass through a small plug of silica gel, and concentrate the filtrate for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 3-Bromo-5-cyclopropylpyridine
Welcome to the technical support guide for the synthesis of 3-Bromo-5-cyclopropylpyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting strategies to address common challenges, particularly focusing on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The typical disconnection involves coupling an appropriate dihalogenated pyridine with a cyclopropylboron species. A common route is the reaction of 3,5-dibromopyridine with cyclopropylboronic acid, where selective coupling at one of the bromine positions is desired.
This guide will address the most frequent issues encountered during this process.
Q1: My Suzuki-Miyaura reaction is showing low or no conversion to this compound. What are the most common causes and how do I fix them?
A1: This is the most common issue and can be traced back to several interdependent factors related to the catalytic cycle. The pyridine substrate itself presents unique challenges.
Core Problem: Catalyst Inhibition and Inactivity
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can act as a "poison" to the catalyst, inhibiting its ability to participate in the catalytic cycle and leading to low or stalled conversion.[1][2]
Troubleshooting Workflow:
-
Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this coupling due to the electron-deficient nature of the pyridine ring and its inhibitory effect.[1] You must use a ligand designed to overcome this challenge.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands"). These ligands create a sterically hindered environment around the palladium center, which discourages the binding of the pyridine nitrogen and promotes the desired oxidative addition and reductive elimination steps.[3][4]
-
-
Inadequate Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must be suitable for its reduction to Pd(0).[1]
-
Solution: Consider using modern Pd(0) pre-catalysts (e.g., Pd₂(dba)₃) or specialized pre-catalysts (e.g., Buchwald G3 pre-catalysts) that generate the active Pd(0) species more reliably and efficiently in the presence of challenging substrates.[3]
-
-
Incorrect Base or Poor Base Quality: The base is crucial for activating the boronic acid in the transmetalation step.[1][5]
-
Solution: Weak bases are often insufficient. Use a strong, anhydrous, and finely powdered base to ensure its reactivity. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently successful.[1][3] Ensure the base is freshly opened or properly stored to avoid moisture, which can lead to side reactions.
-
-
Solvent and Temperature Optimization: The choice of solvent affects reagent solubility and the stability of the catalytic species.
-
Solution: Anhydrous polar aprotic solvents like 1,4-dioxane or toluene are standard. Sometimes, the addition of water can have an accelerating effect on Suzuki couplings, but it must be carefully controlled to avoid protodeboronation (see Q4).[6] If solubility is an issue, screen different solvents. Higher temperatures (80–110 °C) are often required to drive the reaction to completion.[3]
-
Troubleshooting Flowchart for Low Conversion
References
Technical Support Center: Purification of 3-Bromo-5-cyclopropylpyridine
Welcome to the dedicated technical support guide for the purification of 3-Bromo-5-cyclopropylpyridine by column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable building block. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard choice of stationary phase for purifying this compound is silica gel (230-400 mesh).[1] For the mobile phase, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether is typically effective.[1] A good starting point for developing your separation method is a gradient of ethyl acetate in hexanes.[2]
Q2: How do I determine the optimal solvent system for my specific crude sample?
A2: The ideal solvent system should be determined empirically using Thin-Layer Chromatography (TLC) before committing to a column run. The goal is to find a solvent mixture that provides good separation between your desired product and any impurities. For effective separation on a column, the target compound, this compound, should have an Rf value between 0.2 and 0.4 on the TLC plate.[1]
Q3: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?
A3: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[1] The lone pair of electrons on the pyridine nitrogen can interact with acidic silanol groups on the silica surface, potentially catalyzing decomposition. To mitigate this, you can either deactivate the silica gel by pre-treating it with a base like triethylamine (TEA) or use an alternative, less acidic stationary phase like neutral or basic alumina.[1]
Q4: I'm observing significant peak tailing for my product during elution. What causes this and what is the solution?
A4: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] It is often caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1] To minimize tailing, you can add a small amount of a competing base, such as triethylamine (0.1-1%), to your eluent system.[3] This will help to block the active silanol sites and allow your compound to elute more symmetrically.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: Poor Separation of Product from Impurities
If you are observing co-elution of your product with impurities, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for poor separation.
-
Re-evaluate TLC: Ensure you have a clear separation on your TLC plate before starting the column. If the spots are too close, you will not achieve good separation on the column.
-
Adjust Eluent Polarity: If your product and impurities are eluting too quickly and together, decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate). Conversely, if everything is staying at the baseline, a gradual increase in polarity is needed.
-
Change Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity of the separation. Consider trying dichloromethane in hexanes or diethyl ether in hexanes.
-
Column Dimensions: A longer and narrower column generally provides better resolution for difficult separations compared to a short and wide one.[3]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a shallow gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) can significantly improve the separation of closely eluting compounds.
Issue 2: Product Degradation on the Column
If you suspect your product is degrading on the column, which can manifest as streaking on TLC, the appearance of new, lower Rf spots in your fractions, or low overall yield, follow these steps.
Caption: Workflow to mitigate on-column degradation.
-
Deactivate Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine. Let this stand for about an hour, then pack the column as usual. This neutralizes the acidic sites.[1]
-
Add Triethylamine to Eluent: As a simpler alternative, adding 0.1-1% triethylamine to your mobile phase can suppress degradation by competing for the acidic sites on the silica.[3]
-
Alternative Stationary Phase: If degradation is severe, switching to a more inert stationary phase like neutral or basic alumina is a viable option.[1]
-
Minimize Residence Time: The longer your compound is in contact with the silica gel, the more opportunity there is for degradation. Using flash chromatography with positive pressure to speed up the elution can help minimize this.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare several developing chambers with different solvent systems of varying polarity. Good starting points for this compound (predicted XlogP of 2.5) include:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved mixture onto separate TLC plates.
-
Place each plate in a different developing chamber and allow the solvent to run up the plate.
-
Visualize the plates under a UV lamp (254 nm).
-
Select the solvent system that gives your product an Rf value of approximately 0.2-0.4 and shows the best separation from impurities.[1]
Protocol 2: Column Chromatography Purification
This protocol is a general guideline and should be adapted based on the results of your TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexanes and Ethyl Acetate (or other optimized solvent system)
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
-
UV lamp
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).[1]
-
Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 95:5 hexane/ethyl acetate).[1]
-
Pour the slurry into the column and tap the sides gently to ensure even packing. Allow the silica to settle.
-
Add another thin layer of sand on top of the packed silica gel.
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane. Carefully apply the dissolved sample to the top of the silica gel bed using a pipette. Allow the sample to absorb completely into the silica gel.[1]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with the predetermined mobile phase.
-
If using a gradient, start with the low-polarity solvent and gradually increase the percentage of the more polar solvent.
-
Collect fractions in separate test tubes or flasks. The size of the fractions will depend on the scale of your purification.
-
-
Monitoring the Separation:
-
Regularly spot the collected fractions on a TLC plate to monitor the elution of your product and any impurities.
-
Group the fractions that contain your pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Physicochemical Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈BrN | [4] |
| Molecular Weight | 198.06 g/mol | [4] |
| Predicted XlogP | 2.5 | [4] |
| Appearance | Likely a solid or oil at room temperature. | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
| Stability | Potentially sensitive to acidic conditions, particularly on silica gel.[1] | [1] |
References
Technical Support Center: Synthesis of 3-Bromo-5-cyclopropylpyridine
Welcome to the technical support center for the synthesis of 3-Bromo-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The protocols and insights provided herein are based on established palladium-catalyzed cross-coupling reactions and aim to enhance the yield and purity of your target compound.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Low or no yield of this compound in a Suzuki-Miyaura coupling reaction.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is susceptible to oxidation.
-
Poor Quality Reagents: The purity of 3,5-dibromopyridine, cyclopropylboronic acid, and the base are critical.
-
Solution: Use freshly purchased or purified starting materials. Cyclopropylboronic acid can dehydrate to form the corresponding boroxine, which is less reactive. It is advisable to use a slight excess (1.2-1.5 equivalents) of the boronic acid.[1]
-
-
Incorrect Base: The choice and strength of the base are crucial for the transmetalation step.
-
Suboptimal Solvent System: The solvent system must be anhydrous and degassed to prevent catalyst deactivation and side reactions.
-
Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions.
Question 2: Significant formation of a debrominated byproduct (5-cyclopropylpyridine).
Potential Causes & Solutions:
-
Catalyst System: Certain palladium catalysts and ligands can promote hydrodebromination.
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the debromination.
-
Solution: Ensure all reagents and solvents are rigorously dried.
-
Question 3: Formation of a biaryl byproduct (e.g., bipyridine).
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This can occur at elevated temperatures.
-
Solution: Use the minimum effective temperature for the reaction. Ensure the slow addition of the palladium catalyst to the reaction mixture.
-
-
Reaction with Pyridine Starting Material: This is a known side reaction with some bromopyridines.[1]
-
Solution: Optimize the stoichiometry of the reactants. Using a slight excess of the boronic acid can sometimes suppress this side reaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a dihalogenated pyridine, such as 3,5-dibromopyridine or 3-bromo-5-chloropyridine, with cyclopropylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
Q2: What is the mechanism of the Suzuki-Miyaura coupling reaction?
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the carbon-bromine bond of the pyridine ring to form a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.[6]
Q3: Can I use a different coupling reaction, such as a Buchwald-Hartwig amination, to synthesize derivatives of this compound?
Yes, the Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[7][8] Once you have synthesized this compound, you can use it as a substrate in a Buchwald-Hartwig reaction to couple it with a wide variety of primary and secondary amines, leading to the synthesis of novel 3-amino-5-cyclopropylpyridine derivatives.[9][10]
Q4: How can I purify the final product?
Standard purification techniques such as silica gel column chromatography are typically effective. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[2] Recrystallization can also be employed for further purification if the product is a solid.
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand (if not using a pre-formed catalyst complex).
-
Add the anhydrous, degassed solvent (e.g., toluene/water 10:1, 0.1-0.2 M concentration) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.[2]
Table 1: Example Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 3,5-dibromopyridine |
| Boronic Acid | Cyclopropylboronic acid (1.2 eq) |
| Catalyst | Pd(OAc)₂ (0.6 mol%) |
| Ligand | Tricyclohexylphosphine (1.1 mol%) |
| Base | K₃PO₄ (118.3 mmol) |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Time | 2-16 hours |
| Yield | ~45% (isolated)[2] |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the amination of the synthesized product.
Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas.
-
Add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration).
-
Finally, add the amine (1.2 equivalents) to the reaction mixture.[8]
Work-up and Purification:
-
After completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
IV. Visualizations
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
V. References
-
Buchwald–Hartwig amination. In: Wikipedia. --INVALID-LINK--
-
Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. --INVALID-LINK--
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. --INVALID-LINK--
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
This compound (C8H8BrN). PubChem. --INVALID-LINK--
-
2-broMo-5-cyclopropylpyridine synthesis. ChemicalBook. --INVALID-LINK--
-
Synthesis method of 3-bromo-5-methylpyridine. Google Patents. --INVALID-LINK--
-
Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(48), 8235-8238. --INVALID-LINK--
-
What is 3-Bromo-5-chloropyridine and its Applications? - FAQ. Guidechem. --INVALID-LINK--
-
A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Benchchem. --INVALID-LINK--
-
El-Ghanam, A. M., & El-Gazzar, A. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC advances, 11(4), 2323-2333. --INVALID-LINK--
-
3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents. --INVALID-LINK--
-
3-Bromo-5-(3-cyclopropyl-[7][8][11]oxadiazol-5-yl)-pyridine. Matrix Scientific. --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. --INVALID-LINK--
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. --INVALID-LINK--
References
- 1. audreyli.com [audreyli.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Scale-Up of 3-Bromo-5-cyclopropylpyridine Production
Welcome to the technical support center for the production of 3-Bromo-5-cyclopropylpyridine (CAS 1044210-57-2).[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and manufacturing scales. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and robust process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the initial stages of process development and scale-up.
Q1: What are the viable synthetic routes for scaling up this compound?
There are two primary retrosynthetic approaches. The choice depends on the availability and cost of starting materials, as well as the specific technical capabilities of your facility.
-
Route A: Bromination of a Cyclopropylpyridine Precursor. This involves synthesizing or procuring a cyclopropyl-substituted pyridine and then performing an electrophilic bromination. This can be challenging as the pyridine ring is electron-deficient and generally requires harsh conditions for bromination.[2][3]
-
Route B: Cyclopropanation of a Bromopyridine Precursor. This route involves brominating a suitable pyridine derivative first, followed by the introduction of the cyclopropyl group. This is often the more common approach, as various methods exist to introduce the cyclopropyl moiety onto a pre-functionalized ring system.
A common industrial approach follows Route B, often starting from a readily available substituted pyridine, such as 3-amino-5-methylpyridine, which can be converted to a bromo-intermediate via a Sandmeyer-type reaction before further functionalization.[4]
Q2: What are the major safety concerns during the scale-up process?
The synthesis involves several potential hazards that must be carefully managed:
-
Highly Exothermic Reactions: Both bromination and certain cyclopropanation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[5][6] Continuous flow reactors can offer superior temperature control for such processes.[5][6]
-
Hazardous Reagents:
-
Bromine (Br₂): Elemental bromine is highly corrosive, toxic upon inhalation, and difficult to handle due to its density and volatility.[7]
-
Diazo Compounds: If used for cyclopropanation, unreacted diazo compounds can be explosive, especially during thermal workup.[8]
-
Organometallic Reagents: Simmons-Smith (organozinc) and Kulinkovich (organotitanium) reagents are often pyrophoric and highly reactive with water and air.[8][9]
-
-
Pressure Build-up: Some reactions, particularly those involving denitrogenation of pyrazoline intermediates in certain cyclopropanation pathways, can release large volumes of nitrogen gas (N₂).[8]
Q3: Which analytical methods are recommended for in-process control (IPC) and final product release?
A robust analytical package is crucial for a successful scale-up.
-
In-Process Control (IPC):
-
TLC/HPLC/GC: To monitor reaction completion, identify the formation of key intermediates, and detect major impurities in real-time.
-
¹H NMR: To confirm the structure of intermediates and check for isomeric impurities.
-
-
Final Product Specification:
-
HPLC/GC: For purity assessment and quantification of impurities.
-
¹H NMR & ¹³C NMR: For structural confirmation.
-
LC-MS/GC-MS: To identify and characterize unknown impurities.
-
Karl Fischer Titration: To determine water content.
-
Section 2: Troubleshooting Guide: A Two-Stage Approach
This guide focuses on a common synthetic pathway: Stage 1 (Bromination) followed by Stage 2 (Cyclopropanation) .
Stage 1: Bromination of the Pyridine Ring
The introduction of a bromine atom at the 3-position of a pyridine ring is a critical step. Pyridine's electron-deficient nature makes it resistant to electrophilic aromatic substitution, often leading to challenges.[2][3]
Problem 1: Low or Stalled Reaction Conversion
Symptoms: HPLC or GC analysis shows a significant amount of starting material remaining even after extended reaction times.
Root Causes & Solutions:
-
Insufficient Electrophilicity: The pyridine ring may not be activated enough for the chosen brominating agent.
-
Solution A (Harsh Conditions): Increase the reaction temperature. Bromination of unsubstituted pyridine often requires temperatures over 300°C with oleum, which is not ideal for scale-up.[2]
-
Solution B (Alternative Reagents): Use a more potent brominating agent or a catalytic system. While elemental bromine is common, alternatives like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be effective, sometimes with a radical initiator or in an acidic medium.[10][11]
-
Solution C (Substrate Activation): A superior strategy is to start with an activated precursor. For example, performing a Sandmeyer reaction on 3-aminopyridine derivatives provides a high-yielding and regioselective route to 3-bromopyridines under milder conditions.[4]
-
-
Reagent Degradation: Brominating agents can be sensitive to moisture and light.
-
Solution: Ensure all reagents are fresh and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Problem 2: Poor Regioselectivity and Formation of Impurities
Symptoms: Formation of multiple brominated isomers (e.g., 2-bromo, 3,5-dibromo) or other side products.
Root Causes & Solutions:
-
Over-Bromination: The reaction conditions are too harsh, or the stoichiometry is incorrect, leading to polybromination.
-
Solution: Carefully control the stoichiometry of the brominating agent, often using slightly less than one equivalent to avoid dibromination.[11] Add the brominating agent slowly and maintain strict temperature control to prevent hotspots where over-reaction can occur.
-
-
Incorrect Directing Effects: If the pyridine ring has other substituents, they will influence the position of bromination.
-
Solution: Plan the synthetic route carefully. It is often easier to install the bromine via a method that guarantees regioselectivity, such as a Sandmeyer reaction, rather than relying on the directing effects of electrophilic substitution.[4]
-
Data Summary: Comparison of Common Brominating Agents
| Reagent | Phase | Key Advantages for Scale-Up | Key Challenges for Scale-Up | Safety Considerations |
| Bromine (Br₂) / H₂SO₄ | Liquid | Low cost, high atom economy. | Highly corrosive and toxic; requires harsh conditions (high temp); difficult to handle.[7] | Requires specialized handling equipment (e.g., enclosed systems, scrubbers). Very toxic upon inhalation.[7] |
| N-Bromosuccinimide (NBS) | Solid | Easier to handle than Br₂; milder reaction conditions possible.[7] | Lower atom economy; generates succinimide as a byproduct which must be removed.[7] | Solid, but still toxic and an irritant. Reactions can be highly exothermic. |
| DBDMH | Solid | High bromine content by weight; stable solid; often used without additional solvent.[11] | Byproduct removal can be complex. | Stable solid, but handle with care as with all halogenated hydantoins. |
| HBr / H₂O₂ | Liquid | In-situ generation of Br₂ avoids handling elemental bromine; considered a greener alternative. | Requires careful control of addition rates to manage exotherm and off-gassing. | Avoids Br₂ transport/storage, but the reaction is still highly energetic. |
Workflow: Troubleshooting Bromination
Caption: Decision tree for troubleshooting common bromination issues.
Stage 2: Cyclopropanation
The formation of the cyclopropane ring is a key transformation that often requires highly reactive species.[8] Challenges in scale-up typically revolve around reagent handling, reaction control, and yield.
Problem 1: Low Yield of Cyclopropanation
Symptoms: The desired this compound is formed in low yield, with significant amounts of starting bromopyridine or decomposition products present.
Root Causes & Solutions:
-
Inefficient Carbene/Carbenoid Generation: The active cyclopropanating species is not being formed efficiently.
-
Simmons-Smith Reaction (Et₂Zn, CH₂I₂): The activation of the zinc-copper couple or diethylzinc can be inconsistent on a large scale. Ensure high-quality, activated zinc is used. The reaction is also sensitive to the purity of the diiodomethane and solvent.[8] Novel iodomethylzinc reagents have been developed for better stability and safety on a large scale.[9]
-
Diazo-mediated Reactions: The decomposition of the diazo compound to the carbene (often catalyzed by Rh or Cu complexes) may be inefficient. Catalyst activity can be a major variable. Ensure the catalyst is active and not poisoned by impurities.[8]
-
-
Decomposition of the Reagent or Product: The pyridine nitrogen can potentially coordinate to and deactivate metal catalysts used in some cyclopropanation reactions. The high ring strain of the product can also make it susceptible to decomposition under harsh conditions.
-
Solution: Maintain strict temperature control at the optimal, often low, temperature. Screen different catalysts; for example, cobalt-porphyrin catalysts have been used for cyclopropanation.[8] Ensure the workup procedure is mild and avoids strong acids or bases that could open the cyclopropane ring.
-
-
Substrate Incompatibility: The electron-withdrawing nature of the bromo-substituted pyridine ring can deactivate the substrate towards certain cyclopropanation methods.
Problem 2: Handling and Safety of Reagents at Scale
Symptoms: Operational difficulties and safety incidents during reagent charging and reaction.
Root Causes & Solutions:
-
Pyrophoric Reagents (e.g., Diethylzinc): These reagents can ignite on contact with air.
-
Solution: Use engineered controls for reagent transfer, such as dedicated charging systems that operate under an inert atmosphere. Dilute solutions of the reagent are often safer to handle than neat materials.
-
-
Unstable Reagents (e.g., Diazomethane): Diazomethane is explosive and toxic.
-
Solution: Avoid isolation. Generate and use diazomethane in situ using a continuous flow setup. This minimizes the amount of hazardous material present at any given time, significantly improving safety.[8]
-
Workflow: Cyclopropanation Scale-Up Logic
References
- 1. 1044210-57-2 | this compound - Moldb [moldb.com]
- 2. researchgate.net [researchgate.net]
- 3. chempanda.com [chempanda.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-cyclopropylpyridine Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-cyclopropylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures involving this versatile building block. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target compounds.
Understanding the Impurity Profile in this compound Reactions
Reactions involving this compound, particularly popular cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, can present a variety of purification challenges. A clear understanding of the potential impurities is the first step toward developing an effective purification strategy.
Common Impurities Encountered:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., boronic acids/esters or terminal alkynes) are common impurities.
-
Homocoupled Products: Self-coupling of the boronic acid or alkyne starting materials can lead to symmetrical biaryl or diyne impurities.
-
Debrominated Byproduct: Reductive dehalogenation of this compound can occur, leading to the formation of 3-cyclopropylpyridine.
-
Catalyst Residues: Palladium and copper catalysts, along with their ligands, can contaminate the final product if not effectively removed.
-
Solvent and Base Residues: Residual solvents and bases used in the reaction can also be present in the crude product.
The following diagram illustrates a typical impurity profile following a cross-coupling reaction with this compound.
Caption: Common impurity profile in this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of your this compound reaction products.
Q1: My TLC analysis shows multiple spots close to my product spot. How can I improve the separation?
A1: This is a common issue, especially when the impurities have similar polarities to your target compound. Here’s a systematic approach to improving your chromatographic separation:
-
Solvent System Optimization: The choice of eluent is critical. For pyridine derivatives, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.[1]
-
Pro-Tip: Adding a small amount of a tertiary amine, such as triethylamine (~0.1-1%), to your eluent system can significantly reduce tailing of basic pyridine compounds on silica gel by competing for acidic silanol binding sites.
-
-
Gradient Elution: If an isocratic system doesn't provide adequate separation, a gradient elution from a low to a high polarity solvent system can help resolve closely eluting spots.
-
Alternative Stationary Phases: If silica gel fails to provide the desired separation, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
Q2: I am observing a significant amount of the debrominated byproduct, 3-cyclopropylpyridine, in my crude reaction mixture. What causes this and how can I remove it?
A2: The formation of the debrominated byproduct is often a result of reductive dehalogenation, a known side reaction in palladium-catalyzed couplings.[2]
-
Causality: This can be promoted by certain reaction conditions, such as the presence of phosphine ligands that can act as reducing agents, excess base, or elevated temperatures.
-
Removal Strategy:
-
Column Chromatography: 3-cyclopropylpyridine is generally less polar than the corresponding coupled product. A carefully optimized gradient elution on silica gel should allow for its separation.
-
Acidic Wash: If your target compound is stable to acidic conditions, an aqueous acidic wash (e.g., 1M HCl) during workup can protonate the basic pyridine impurities, including the debrominated byproduct, and extract them into the aqueous phase.[3] Be sure to neutralize the organic layer afterward.
-
Q3: After my aqueous workup, I still have residual palladium catalyst in my product. How can I remove it?
A3: Residual palladium can be problematic, especially for pharmaceutical applications. Here are a few effective methods for its removal:
-
Specialized Scavengers: There are commercially available silica-based or polymer-supported scavengers with thiol or amine functionalities that can selectively bind to and remove palladium.
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon for a period, followed by filtration through celite, can effectively adsorb residual palladium.
-
Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide can help remove residual metals.
Q4: My product seems to be "oiling out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling is too rapid.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation.
-
Cool the solution slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of your pure product if available.
-
Consider a different solvent system. A common and effective solvent system for the recrystallization of pyridine derivatives is a mixture of hexanes and ethyl acetate or ethanol and water.[4][5]
-
Experimental Protocols: A Step-by-Step Guide
Here we provide detailed protocols for common purification techniques tailored for products derived from this compound.
Protocol 1: Flash Column Chromatography for General Purification
This protocol is a starting point for the purification of a neutral or mildly basic coupled product.
Caption: Workflow for flash column chromatography purification.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate, Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection:
-
On a TLC plate, spot your crude reaction mixture.
-
Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
If tailing is observed, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, gradually increasing the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Acid-Base Liquid-Liquid Extraction for Basic Impurity Removal
This protocol is particularly useful for removing unreacted pyridine-containing starting materials and byproducts.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer. This layer now contains the protonated basic impurities.[3]
-
Repeat the acidic wash if necessary (monitor by TLC).
-
-
Neutralization:
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
-
Brine Wash:
-
Wash the organic layer with brine to remove excess water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the purified product.
-
Protocol 3: Recrystallization for Crystalline Products
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Materials:
-
Crude solid product
-
Recrystallization solvent(s) (e.g., Ethanol, Water, Hexanes, Ethyl Acetate)[4][6]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Quantitative Data Summary
The following table provides a general guide to the expected Rf values of the target compound and common impurities in a standard silica gel TLC system. These values can vary depending on the specific substituents.
| Compound Type | Typical Eluent System (Hexanes:EtOAc) | Expected Rf Range | Notes |
| 3-cyclopropylpyridine (Debrominated) | 9:1 to 7:3 | 0.5 - 0.7 | Less polar than the starting material. |
| This compound | 9:1 to 7:3 | 0.4 - 0.6 | Starting material. |
| Suzuki Coupled Product (Aryl) | 8:2 to 6:4 | 0.2 - 0.5 | Polarity depends on the nature of the coupled aryl group. |
| Sonogashira Coupled Product (Alkynyl) | 8:2 to 6:4 | 0.2 - 0.5 | Polarity depends on the alkyne substituent. |
| Homocoupled Boronic Acid Byproduct | Varies | Varies | Often more polar than the desired product. |
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. rubingroup.org [rubingroup.org]
troubleshooting failed Suzuki reactions with 3-Bromo-5-cyclopropylpyridine
An essential tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction, can present unique difficulties when using heteroaromatic substrates. Due to the electronic properties of the pyridine ring and the potential for catalyst inhibition, 3-Bromo-5-cyclopropylpyridine is a substrate that frequently calls for careful optimization.
This technical support center offers in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, chemists, and drug development experts resolve issues they may run into when performing Suzuki reactions with this specific substrate. This guide is set up as a conversation with a senior application scientist, offering not only solutions but also the fundamental scientific principles behind them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound shows no conversion of starting materials. What are the primary points of failure to investigate?
A1: Zero conversion is a strong indicator of a fundamental problem with one of the core components of the catalytic cycle. The most common culprits are related to the catalyst's activity, the integrity of the reagents, or the reaction environment itself. The pyridine nitrogen in your substrate can act as a ligand and inhibit the palladium catalyst, making this a particularly sensitive system.
Here is a systematic workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for zero conversion.
A control reaction using a simpler, more reliable substrate combination like bromobenzene and phenylboronic acid with your catalyst system can quickly determine if the issue lies with your specific substrates or a more general problem with the reagents or technique (e.g., poor quality solvent or inactive catalyst).[1][2]
Q2: I'm getting a low yield (<30%) with significant recovery of my this compound. What adjustments should I consider?
A2: Low conversion points to a sluggish or inefficient catalytic cycle. The electron-deficient nature of the pyridine ring makes oxidative addition generally favorable, but the subsequent steps—transmetalation and reductive elimination—can be rate-limiting.[3] Catalyst inhibition by the pyridine nitrogen is also a primary suspect.[4]
Key Areas for Optimization:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inadequate. The pyridine nitrogen requires more robust ligands to prevent catalyst inhibition and promote the rate-limiting steps. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., from a PEPPSI-IPr precatalyst) are often necessary to achieve high turnover and yields with bromopyridines.[5][6]
-
Base Selection: Transmetalation is highly dependent on the base. For heteroaryl couplings, stronger, non-nucleophilic bases are often preferred. If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[7][8] The choice is also solvent-dependent; K₃PO₄ often works well in ethereal solvents like 1,4-dioxane or THF.[9]
-
Temperature and Reaction Time: Suzuki couplings with heteroaryl halides may require higher temperatures (90-110 °C) to drive the reaction to completion.[10] If you are running the reaction at a lower temperature (e.g., 80 °C), a modest increase may improve the yield. Monitor the reaction by TLC or LC-MS to determine if it is stalling or simply slow.
Troubleshooting Specific Side Products
Q3: My primary side product is the homocoupling of my boronic acid partner. How can I suppress this?
A3: Boronic acid homocoupling is typically caused by oxidative processes, often mediated by residual oxygen in the reaction mixture or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[3]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. Use techniques like freeze-pump-thaw (3 cycles) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which rely on in situ reduction that can sometimes favor side reactions.[3][7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[7]
Q4: I'm observing significant hydrodehalogenation, resulting in 3-cyclopropylpyridine. What causes this and how can I prevent it?
A4: Hydrodehalogenation (or protodebromination) is a side reaction where the bromine atom is replaced by a hydrogen atom. This occurs after oxidative addition when the Ar-Pd(II)-X intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[3]
Common Causes and Solutions:
-
Proton Sources: Ensure all reagents and solvents are scrupulously dry. Water is a common proton source. While some Suzuki reactions benefit from aqueous conditions, in cases of significant hydrodehalogenation, switching to anhydrous conditions may be necessary.[7]
-
Base Choice: The base can influence the rate of this side reaction. Trialing different bases may be necessary.
-
Boronic Acid Stability: If the boronic acid partner is unstable and decomposes, it can create conditions favorable for hydrodehalogenation. Using a more stable boronic ester (e.g., a pinacol ester) can often solve this problem.[3][11]
Component Selection & Protocols
Q5: What is the optimal Palladium/Ligand system for a challenging substrate like this compound?
A5: The key is to use a catalyst system that is both highly active and resistant to inhibition by the pyridine nitrogen. For electron-deficient bromopyridines, modern catalyst systems far outperform older ones.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages for this Substrate | Considerations |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Dialkylbiaryl phosphine) | 1-2 | Electron-rich and bulky, promotes fast oxidative addition and reductive elimination.[5] | Air-sensitive ligand, requires careful handling under inert atmosphere. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5-1 | Highly active and thermally stable. Excellent for sterically hindered or electron-deficient substrates.[5] | Pre-catalyst is air-stable, but can be more expensive. |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3-5 | Classical, readily available catalyst. | Often sluggish for bromopyridines, susceptible to catalyst inhibition.[6][9] Generally not the first choice. |
| PdCl₂(dppf) | Bidentate Phosphine | 2-3 | Good general catalyst, but may not be active enough for this specific transformation. | May require higher temperatures and longer reaction times. |
Recommendation: Start with a Pd(OAc)₂ / SPhos system or an NHC-based catalyst like PEPPSI-IPr for the highest probability of success.[5]
Q6: How do I select the right base and solvent combination?
A6: The base and solvent work in concert. The base's primary role is to activate the boronic acid for transmetalation. The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.
Caption: Relationship between solvent and base selection.
-
Recommended Starting Point: K₃PO₄ in 1,4-Dioxane . This is a robust, generally applicable system for heteroaryl Suzuki couplings that works under anhydrous conditions, which can help minimize side reactions like protodeboronation.[5][9]
-
Alternative: Cs₂CO₃ in t-AmylOH or Dioxane . Cesium carbonate is a stronger base and can accelerate sluggish reactions.[5]
-
Classical Conditions: K₂CO₃ or Na₂CO₃ in a Toluene/H₂O or DMF/H₂O mixture. While effective for many substrates, the presence of water can sometimes promote side reactions with sensitive substrates.[12][13]
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound using a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add K₃PO₄ (finely ground to ensure good solubility and reactivity).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, this compound, and the boronic acid/ester.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Seal the flask and perform three cycles of vacuum backfill with the inert gas, or sparge the stirred solution with a stream of Argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Overview
Understanding the mechanism helps in troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
stability and storage conditions for 3-Bromo-5-cyclopropylpyridine.
This guide provides in-depth technical support for the stability and storage of 3-Bromo-5-cyclopropylpyridine. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its lifecycle in the laboratory. The information herein is synthesized from established chemical principles and safety data for structurally related compounds.
I. Core Stability Profile & Recommended Storage
This compound is a substituted pyridine derivative. Its stability is influenced by the pyridine ring, the bromine substituent, and the cyclopropyl group. While generally stable under recommended conditions, its reactivity can be triggered by exposure to light, air, strong acids, and strong oxidizing agents.[1][2] The cyclopropyl group, while strained, is generally stable on an aromatic ring and contributes to the molecule's unique electronic properties.[3][4][5]
Recommended Long-Term Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. Some suppliers recommend this range. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. Particularly important for long-term storage or after the container has been opened.[1][6] |
| Light | Amber vial/Store in the dark | Pyridine derivatives can be light-sensitive, leading to discoloration and degradation.[1][6] |
| Container | Tightly sealed, original container | Prevents contamination and exposure to air and moisture.[7][8][9] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: My previously colorless/light-yellow solid of this compound has turned yellow/brown. Is it still usable?
A1: A change in color often indicates some level of degradation or the presence of impurities. While a slight color change may not significantly impact the outcome of all experiments, it is a sign that the compound's purity should be verified before use in sensitive applications.
-
Causality: The color change is likely due to oxidation or slow polymerization, which can be accelerated by exposure to air and light.[1] Halogenated pyridines can be susceptible to such changes.
-
Recommended Action:
-
Re-analyze the compound: Use techniques like NMR, LC-MS, or HPLC to determine the purity of the material.
-
Purification: If impurities are detected, consider repurifying the compound by recrystallization or column chromatography, if feasible.
-
Risk Assessment: For non-critical synthetic steps, a small amount of impurity may be tolerated. However, for applications like quantitative assays or late-stage synthesis, using the discolored material without purification is not recommended.
-
Q2: I've observed some precipitation in my stock solution of this compound in an organic solvent. What should I do?
A2: Precipitation from a solution can indicate several issues, including poor solubility at a lower temperature, solvent evaporation leading to supersaturation, or degradation of the compound into less soluble byproducts.
-
Troubleshooting Steps:
-
Check Storage Temperature: If the solution was stored at a lower temperature than it was prepared at, the compound may have simply precipitated due to decreased solubility. Try gently warming the solution (e.g., in a warm water bath) to see if the precipitate redissolves.
-
Inspect for Solvent Evaporation: Check if the container seal is intact. If the solvent has evaporated, the concentration will have increased, potentially causing precipitation.
-
Assess for Degradation: If the precipitate does not redissolve upon warming or if the solution has also changed color, degradation is a possibility. In this case, it is advisable to discard the solution and prepare a fresh one from solid material.
-
Q3: What are the best practices for preparing and storing solutions of this compound?
A3: The stability of the compound in solution depends on the solvent and storage conditions.
-
Solvent Selection: Use dry, high-purity solvents. Protic solvents may not be ideal for long-term storage if there is any possibility of reaction. Aprotic solvents like DMSO, DMF, or Dioxane are common choices.
-
Preparation: Prepare solutions fresh for optimal results. If a stock solution is necessary, prepare it under an inert atmosphere.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping the container in foil.
III. Troubleshooting Guide for Experimental Workflows
This section provides guidance for addressing issues that may arise during experiments involving this compound.
Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.
-
Potential Cause: This could be due to the use of degraded this compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reaction outcomes.
Issue 2: Difficulty in achieving complete dissolution of the solid.
-
Potential Cause: The compound may have degraded to a less soluble form, or the chosen solvent may not be appropriate.
-
Recommendations:
-
Solvent Choice: Consult literature for solubility data of similar compounds. Consider gentle warming or sonication to aid dissolution.
-
Purity Check: As with inconsistent reactions, verify the purity of your material. Impurities can sometimes affect solubility.
-
IV. Handling & Safety Precautions
As with any chemical, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8][10]
Incompatible Materials:
V. References
-
Benchchem. The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. --INVALID-LINK--
-
ResearchGate. The Cyclopropyl Group: An Excited State Aromaticity Indicator?. --INVALID-LINK--
-
Washington State University. Pyridine Safety Information. --INVALID-LINK--
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. --INVALID-LINK--
-
Fisher Scientific. 3-Bromopyridine Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet. --INVALID-LINK--
-
Filo. The correct order of stability in the following aromatic carbocation is... --INVALID-LINK--
-
Wikipedia. Cyclopropyl group. --INVALID-LINK--
-
Quora. Why is cyclopropyl methyl carbocation exceptionally stable?. --INVALID-LINK--
-
BLD Pharm. 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. --INVALID-LINK--
-
Valencia College. Pyridine Safety Data Sheet (SDS). --INVALID-LINK--
-
Apollo Scientific. Pyridine Safety Data Sheet. --INVALID-LINK--
-
CDH Fine Chemical. Pyridine MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--
-
Fisher Scientific. 3-Bromo-5-fluoro-2-cyanopyridine Safety Data Sheet. --INVALID-LINK--
-
Apollo Scientific. 3-Bromo-5-methylpyridine Safety Data Sheet. --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 3-Bromo-5-cyclopropylpyridine for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For heterocyclic compounds such as 3-Bromo-5-cyclopropylpyridine, a scaffold of interest in medicinal chemistry, a multi-technique spectroscopic approach is not merely procedural but essential for elucidating its precise molecular architecture. This guide provides an in-depth, comparative analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental choices and data interpretation for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Analytical Techniques
Reliance on a single analytical method for structural confirmation is fraught with peril, risking misinterpretation and costly downstream failures. Instead, a well-designed characterization workflow leverages orthogonal techniques, where each method probes different aspects of the molecule's physical and chemical properties. This guide will dissect the individual and synergistic contributions of ¹H NMR, ¹³C NMR, IR, and MS to the comprehensive characterization of this compound.
Experimental Design & Rationale
A robust analytical campaign begins with meticulous sample preparation and the selection of appropriate instrumental parameters. The protocols outlined below are designed to be self-validating, ensuring data of the highest quality and integrity.
Experimental Protocol: Sample Preparation & Instrumentation
-
Sample Purity: Begin with a sample of this compound purified to >98% by chromatography to minimize the interference of impurities in spectral analysis.
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[1] Add a trace amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[1]
-
Instrumentation:
-
NMR: A 400 MHz (or higher) spectrometer equipped with a broadband probe is recommended for achieving optimal resolution and sensitivity.
-
IR: A Fourier-Transform Infrared (FT-IR) spectrometer, utilizing KBr pellets or a thin film method, is suitable for acquiring the vibrational spectrum.
-
MS: An Electron Ionization (EI) mass spectrometer is typically employed for the analysis of relatively small, volatile molecules.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to multi-technique data acquisition and final structural elucidation.
Caption: Workflow for the spectral characterization of this compound.
In-Depth Spectral Analysis and Interpretation
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR is arguably the most informative technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate a distinct set of signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-2 (Pyridine) | ~8.4 | d | ~2.0 | Deshielded due to proximity to the electronegative nitrogen and bromine atoms. |
| H-4 (Pyridine) | ~7.5 | t | ~2.0 | Influenced by coupling to both H-2 and H-6. |
| H-6 (Pyridine) | ~8.3 | d | ~2.0 | Deshielded by the adjacent nitrogen atom. |
| Methine (Cyclopropyl) | ~1.9 | m | - | Complex multiplet due to coupling with the adjacent methylene protons. |
| Methylene (Cyclopropyl) | ~0.7-1.1 | m | - | Characteristically shielded protons of the cyclopropane ring, often appearing as two distinct multiplets due to their diastereotopic nature.[1][2] |
Comparative Insight: The upfield chemical shifts of the cyclopropyl protons (typically < 1.5 ppm) are a hallmark of this functional group, arising from the unique ring current effect of the three-membered ring.[2][3] This provides a clear diagnostic window to differentiate it from other alkyl substituents. For instance, an ethyl group at the same position would exhibit a quartet and a triplet further downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic environment, offering valuable structural clues.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 (Pyridine) | ~149 | Adjacent to nitrogen, deshielded. |
| C-3 (Pyridine) | ~120 | Carbon bearing the bromine atom. |
| C-4 (Pyridine) | ~135 | Aromatic CH. |
| C-5 (Pyridine) | ~145 | Carbon attached to the cyclopropyl group. |
| C-6 (Pyridine) | ~150 | Adjacent to nitrogen, deshielded. |
| Methine (Cyclopropyl) | ~15 | Aliphatic CH. |
| Methylene (Cyclopropyl) | ~8 | Shielded aliphatic CH₂. |
Comparative Insight: The presence of a bromine atom on the pyridine ring induces a moderate shielding effect on the directly attached carbon (C-3) compared to an unsubstituted pyridine. This is a key differentiator when comparing with analogues lacking the bromine substituent.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale for Assignment |
| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the pyridine ring.[4] |
| ~3000-2850 | Aliphatic C-H stretch | Medium | Corresponding to the sp³ C-H bonds of the cyclopropyl group.[4] |
| 1600-1400 | C=C and C=N ring stretching | Strong | Typical for aromatic and heteroaromatic rings.[4] |
| 1000-1200 | C-N stretching | Medium | Indicative of the pyridine ring structure. |
| 690-515 | C-Br stretch | Medium-Strong | The position is characteristic of a carbon-bromine bond.[4][5] |
Comparative Insight: The C-Br stretching vibration provides direct evidence for the presence of the bromine atom.[5] In a comparative analysis with a non-brominated analogue, the absence of this band would be a significant differentiating feature. The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic nature of the pyridine ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.
Expected Mass Spectrometry Data (EI):
| m/z | Assignment | Rationale for Assignment |
| 197/199 | [M]⁺ | Molecular ion peak. The characteristic 1:1 isotopic pattern is due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7] |
| 118 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for organobromine compounds.[7][8] |
| 91 | [C₅H₄N-CH₂]⁺ | Further fragmentation of the pyridine ring. |
Comparative Insight: The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. The presence of two peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2⁺), is a definitive indicator of a monobrominated compound.[6][7] This is a powerful tool for distinguishing it from chlorinated (which has a ~3:1 isotopic ratio for ³⁵Cl and ³⁷Cl) or non-halogenated analogues.
Synergistic Data Interpretation for Unambiguous Characterization
The true power of this multi-technique approach lies in the synergy of the data. The following diagram illustrates the logical connections between the spectral data and the structural features of this compound.
Caption: Correlation of spectral data to the structural features of the target molecule.
Conclusion
The comprehensive characterization of this compound necessitates a thoughtful and integrated application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the causal relationships between molecular structure and spectral output, and by comparing the data against known chemical principles and alternative structures, researchers can achieve an unequivocal and defensible characterization of their target molecules. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 3-Bromo-5-cyclopropylpyridine Derivatives by Mass Spectrometry
For researchers in medicinal chemistry and drug development, the unequivocal confirmation of a synthesized compound's structure is a non-negotiable cornerstone of the entire discovery pipeline. Novel heterocyclic scaffolds, such as 3-Bromo-5-cyclopropylpyridine derivatives, are of significant interest due to their potential as versatile intermediates and pharmacologically active agents. This guide provides an in-depth comparison of mass spectrometric approaches for the structural confirmation of this specific class of compounds, grounded in the principles of fragmentation chemistry and supported by validated experimental protocols.
The Analytical Imperative: Why Mass Spectrometry?
While techniques like NMR provide the backbone of constitutional analysis, mass spectrometry (MS) offers orthogonal, highly sensitive data that is indispensable for two primary reasons:
-
Molecular Weight Confirmation: It provides a direct measurement of the molecular mass, offering immediate confirmation that the target molecule has been formed.
-
Structural Fingerprinting: The fragmentation pattern generated upon ionization serves as a unique structural fingerprint, allowing for the confirmation of specific substituent placements and the overall molecular architecture.
For this compound, mass spectrometry is particularly powerful due to the presence of distinct structural motifs—the bromine atom, the pyridine ring, and the cyclopropyl group—each of which imparts a characteristic and predictable behavior upon ionization.
Choosing the Right Tool: A Comparison of Ionization Techniques
The first and most critical decision in a mass spectrometry experiment is the choice of ionization method. For small, thermally stable organic molecules like our target derivatives, two techniques stand out: Electron Ionization (EI) and Electrospray Ionization (ESI). The choice is not arbitrary; it is dictated by the type of information you seek.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons (typically 70 eV) bombard the molecule in the gas phase, causing ionization and extensive fragmentation.[1][2] | A high voltage is applied to a liquid solution, creating an aerosol of charged droplets. Solvent evaporation leads to protonated molecules [M+H]⁺.[3] |
| Ion Type | Odd-electron radical cation (M⁺•) | Even-electron protonated molecule ([M+H]⁺) |
| Fragmentation | Extensive, reproducible fragmentation. Creates a rich "fingerprint" spectrum. | Minimal to no in-source fragmentation. Primarily yields the molecular ion. |
| Best For | Unambiguous structural confirmation via fragmentation patterns. Library matching. Analysis of volatile compounds (often via GC-MS).[4][5] | Accurate molecular weight determination of polar, less volatile, or thermally fragile compounds (often via LC-MS).[3][6] |
| Causality | The 70 eV energy far exceeds the ionization energy of most organic molecules, and the excess energy is dissipated through bond cleavages, creating a cascade of fragment ions.[7] | ESI is a "soft" ionization technique. The low internal energy transferred to the molecule is insufficient to cause significant bond breakage.[3] |
Expert Recommendation: For the primary goal of confirming the structure of a novel this compound derivative, Electron Ionization is the superior choice . The rich fragmentation pattern it produces provides direct evidence for the presence and connectivity of the bromine, cyclopropyl, and pyridine moieties. ESI is an excellent complementary technique for confirming the molecular weight, especially if the compound is analyzed via LC-MS, but it offers limited structural detail on its own.
Decoding the Fingerprint: Predicted Fragmentation Pathways under EI
The utility of EI-MS lies in the predictability of fragmentation. The molecular ion (M⁺•) of this compound will undergo a series of characteristic cleavages driven by the formation of stable ions and neutral radicals.
The Three Pillars of Fragmentation for this compound:
-
The Bromine Isotope Pattern (The "Smoking Gun"): This is the most diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8][9][10] Consequently, any ion containing a bromine atom will appear as a pair of peaks (a "doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity.[11][12] The observation of this M⁺• / (M+2)⁺• pattern immediately confirms the presence of one bromine atom in the molecule.
-
Alpha (α)-Cleavage at the Cyclopropyl Ring: The bond between the pyridine ring and the cyclopropyl group is a labile site. Cleavage of this bond can occur in two ways, but the most favorable pathway involves the loss of an ethylene molecule (C₂H₄, 28 Da) from the cyclopropyl ring after rearrangement, a characteristic fragmentation for cyclopropyl-aromatic systems.[13][14]
-
Pyridine Ring Fission: Aromatic heterocyclic rings like pyridine can undergo ring cleavage. A common pathway is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da), which is a signature fragmentation for pyridine-containing compounds.[15][16]
The logical flow of these fragmentation events can be visualized.
Caption: Predicted EI fragmentation of this compound.
Comparative Experimental Workflow: A Self-Validating System
A robust analytical workflow ensures that the data generated is reliable and interpretable. The following workflow incorporates necessary quality control steps, making the protocol self-validating.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution filtering for improved small molecule identification via GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. readchemistry.com [readchemistry.com]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ms isotopes: Br and Cl [employees.csbsju.edu]
- 13. youtube.com [youtube.com]
- 14. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromo-5-cyclopropylpyridine and 3,5-dibromopyridine
In the landscape of pharmaceutical and materials science research, the strategic functionalization of pyridine scaffolds is a cornerstone of molecular design. The choice of starting material is critical, dictating the synthetic routes available and influencing the overall efficiency of a research program. This guide provides an in-depth comparison of the reactivity of two key brominated pyridine building blocks: 3-Bromo-5-cyclopropylpyridine and 3,5-dibromopyridine . While direct, side-by-side comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of organic chemistry and available data for analogous structures to provide a robust predictive analysis of its reactivity in key synthetic transformations, juxtaposed with the well-documented reactivity of 3,5-dibromopyridine.
Introduction to the Contenders: Structural and Electronic Profiles
3,5-dibromopyridine is a crystalline solid at room temperature, appearing as a white to light beige solid.[1] It serves as a versatile precursor in organic synthesis, offering two reactive bromine sites for functionalization.[2][3] The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which influences the reactivity of the C-Br bonds.[4]
This compound , on the other hand, presents a different electronic and steric profile. The cyclopropyl group, while being a small carbocycle, possesses unique electronic properties. It is known to act as a good electron donor through hyperconjugation, a phenomenon explained by the Walsh model of bonding in cyclopropane which describes its C-C bonds as having significant p-character.[5][6] This electron-donating nature can influence the reactivity of the pyridine ring and the adjacent C-Br bond.
Below is a table summarizing the key physical and chemical properties of the two compounds.
| Property | This compound | 3,5-dibromopyridine |
| Molecular Formula | C₈H₈BrN | C₅H₃Br₂N |
| Molecular Weight | 198.06 g/mol | 236.89 g/mol [2][3] |
| Appearance | Not widely documented | White to light beige solid[1] |
| Melting Point | Not widely documented | 110-115 °C[2][3] |
| Boiling Point | Not widely documented | 222 °C[2] |
| CAS Number | 1245563-14-9 | 625-92-3[2] |
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is governed by a combination of electronic and steric factors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[7] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product.[8]
3,5-dibromopyridine: In the case of 3,5-dibromopyridine, both bromine atoms are available for coupling. However, the two positions are not electronically equivalent. The C-Br bonds on the pyridine ring are susceptible to oxidative addition, and selective mono-substitution can be achieved. For instance, the Suzuki coupling of 3,5-dibromopyridine with 4-ethoxycarbonylphenylboronic acid has been reported to proceed to give the disubstituted product in a 56% yield after 5 days at 80°C.[9]
This compound (Predicted Reactivity): The presence of the electron-donating cyclopropyl group is expected to increase the electron density of the pyridine ring compared to a bromine substituent.[6] This increased electron density at the 3-position could potentially make the oxidative addition step of the Suzuki coupling slower for this compound compared to 3,5-dibromopyridine under identical conditions. However, the Suzuki coupling of various bromothiophenes with cyclopropylboronic acid has been shown to proceed in good yields, indicating the feasibility of coupling with a cyclopropyl substituent present.[10] It is therefore highly probable that this compound would be a viable substrate for Suzuki coupling, though potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction time) than 3,5-dibromopyridine to achieve comparable yields.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of bromopyridines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
Bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
-
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an amine with an aryl halide.[9][11]
3,5-dibromopyridine: This compound is a known substrate for Buchwald-Hartwig amination. For example, its reaction with various aliphatic amines can be achieved using palladium catalysis, although in some cases, side products may form.[12] Microwave-assisted conditions have been shown to improve yields and reduce reaction times for the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine.[12]
This compound (Predicted Reactivity): The electron-donating cyclopropyl group would likely have a similar effect on the Buchwald-Hartwig amination as it does on the Suzuki coupling, potentially slowing down the oxidative addition step. However, the reaction is generally very robust and a wide range of substituted aryl bromides are suitable substrates.[13] Therefore, it is expected that this compound would successfully undergo Buchwald-Hartwig amination, likely with comparable or slightly lower efficiency than 3,5-dibromopyridine under standard conditions. The choice of ligand will be crucial in achieving good yields.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[14]
3,5-dibromopyridine: 3,5-dibromopyridine is a suitable substrate for Sonogashira coupling, allowing for the introduction of alkynyl groups onto the pyridine ring.[15] The reaction conditions are generally mild, and the presence of two bromine atoms allows for the potential of both mono- and di-alkynylation.
This compound (Predicted Reactivity): Similar to the other cross-coupling reactions, the electron-donating nature of the cyclopropyl group may slightly decrease the rate of oxidative addition compared to the electron-withdrawing bromine in 3,5-dibromopyridine. However, the Sonogashira coupling is a highly efficient reaction for a broad range of aryl bromides.[16] It is therefore anticipated that this compound will be a competent coupling partner in Sonogashira reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[17] This reaction is generally favored when the aromatic ring is electron-deficient and contains strong electron-withdrawing groups.[17]
3,5-dibromopyridine: The pyridine ring is inherently electron-deficient, and the two electron-withdrawing bromine atoms further activate the ring towards nucleophilic attack. However, the positions meta to the nitrogen (C3 and C5) are less activated than the ortho (C2, C6) and para (C4) positions. Therefore, SNAr reactions on 3,5-dibromopyridine typically require harsh conditions (high temperatures, strong nucleophiles) and may lead to mixtures of products.[12] For instance, the reaction of 3,5-dibromopyridine with N-lithiopiperidine resulted in an intractable mixture of products.[12]
This compound (Predicted Reactivity): The presence of the electron-donating cyclopropyl group at the 5-position will further deactivate the pyridine ring towards nucleophilic attack compared to 3,5-dibromopyridine. The increased electron density on the ring makes the addition of a nucleophile less favorable. Consequently, this compound is expected to be significantly less reactive in SNAr reactions than 3,5-dibromopyridine. Extremely forcing conditions would likely be required to achieve any substitution, with a high probability of low yields and side reactions.
Conclusion and Outlook
This guide provides a comparative analysis of the reactivity of this compound and 3,5-dibromopyridine. While 3,5-dibromopyridine is a well-established and versatile building block with predictable reactivity in a range of transformations, the reactivity of this compound is less documented.
-
Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): Both compounds are expected to be viable substrates. However, the electron-donating cyclopropyl group in this compound may lead to slightly slower reaction rates compared to the electron-withdrawing bromine in 3,5-dibromopyridine under identical conditions. Optimization of reaction parameters will be key to achieving high yields with this compound.
-
Nucleophilic Aromatic Substitution (SNAr): 3,5-dibromopyridine is already a challenging substrate for SNAr. The presence of the electron-donating cyclopropyl group in this compound is predicted to render it significantly less reactive in SNAr reactions.
For researchers and drug development professionals, the choice between these two building blocks will depend on the desired synthetic outcome. 3,5-dibromopyridine offers two points of functionalization with well-understood reactivity. This compound, while likely a competent cross-coupling partner, introduces a unique structural and electronic motif in the cyclopropyl group, which may be desirable for modulating the physicochemical properties of a target molecule. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic utility.
References
- 1. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Potential of 3-Bromo-5-cyclopropylpyridine Analogs: A Strategic Approach for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection and modification of heterocyclic scaffolds remain a cornerstone of novel drug development. The 3-bromo-5-cyclopropylpyridine core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive analysis of the potential biological activities of its analogs, drawing objective comparisons from existing experimental data on structurally related compounds. We will delve into the rationale behind experimental design, present detailed protocols for evaluation, and offer a forward-looking perspective for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Starting Point
The this compound scaffold combines several key features that are advantageous for developing targeted therapeutics. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to form hydrogen bonds and its metabolic stability. The bromine atom at the 3-position serves as a crucial handle for synthetic diversification through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[1] Furthermore, the cyclopropyl group at the 5-position is a bioisostere for larger alkyl or phenyl groups, often enhancing metabolic stability, improving potency, and providing conformational rigidity.[2]
This unique combination of a reactive handle and a metabolically favorable group makes the this compound scaffold an attractive starting point for the design of novel inhibitors targeting a range of biological pathways.
Potential Biological Targets and Comparative Analysis
While direct and extensive research on this compound analogs is nascent, a thorough examination of the literature on compounds with similar structural motifs allows us to hypothesize and prioritize potential biological targets.
Kinase Inhibition: A Promising Avenue
The bromo-pyridine and bromo-pyrimidine cores are prevalent in a multitude of kinase inhibitors.[3][4] The bromine atom often occupies a hydrophobic pocket in the ATP-binding site of kinases, while the pyridine nitrogen can act as a hydrogen bond acceptor. The cyclopropyl group can also fit into hydrophobic regions of the kinase domain.[2]
Comparative Analysis of Related Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Reported IC50 Values | Reference |
| 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 3-bromophenylamino group | 0.5-10 nM (isolated enzyme) | [5] |
| 5-bromo-pyrimidine derivatives | Bcr/Abl | 5-bromo-pyrimidine core | Potent inhibition, specific values vary by analog | [3] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | JNK3 | Cyclopropyl-containing substituents | 227 nM for compound 8a | [6] |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 | 5-bromo-pyrimidine core | Potent inhibition, specific values vary by analog | [7] |
| 3-amido-5-cyclopropylpyrrolopyrazines | JAK3 | 5-cyclopropylpyrrolopyrazine core | Potent and selective inhibition | [8] |
Based on this data, it is reasonable to propose that this compound analogs could be potent inhibitors of various kinases, including but not limited to EGFR, Abl, JNK, ULK1, and JAK family members. The development of a library of analogs with diverse substitutions at the 3-position (via the bromo handle) would be a logical next step to explore this potential.
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation
Studies on 5-substituted pyridine analogs have demonstrated high binding affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[9] These receptors are implicated in a variety of neurological and psychiatric disorders. The substitution at the 5-position of the pyridine ring has been shown to significantly influence both binding affinity and functional activity (agonist vs. antagonist).
The compact and rigid nature of the cyclopropyl group in the this compound scaffold could offer a unique conformational constraint that may lead to novel subtype selectivity among nAChRs.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of novel this compound analogs, a tiered screening approach is recommended.
General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, JNK3)
-
Kinase substrate (specific to the kinase)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound analogs (test compounds)
-
Positive control inhibitor (e.g., Dasatinib for Abl)[3]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control.
-
In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction.
-
Add the test compounds or control to the respective wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Proliferation Assay (Example: MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, K562 for leukemia)[3][7]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound analogs (test compounds)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the positive control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the proposed research strategy and the potential mechanisms of action, the following diagrams are presented.
Caption: Proposed workflow for the synthesis and evaluation of this compound analogs.
Caption: Simplified MAPK/ERK signaling pathway as a potential target for kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel, biologically active compounds. By leveraging existing knowledge of the pharmacological roles of the bromo-pyridine and cyclopropyl moieties, a rational and targeted approach to drug discovery can be undertaken. The primary focus should be on the synthesis of a diverse library of analogs and their systematic evaluation against a panel of kinases implicated in cancer and other diseases. Further exploration of their potential as nAChR modulators is also warranted. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for initiating such a research program. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for 3-Bromo-5-cyclopropylpyridine Coupling Reactions
Introduction
The 3-cyclopropylpyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules and clinical drug candidates. Its unique conformational properties and metabolic stability often impart favorable pharmacokinetic profiles. The efficient and selective functionalization of this core structure is, therefore, of paramount importance to researchers in drug discovery and development. 3-Bromo-5-cyclopropylpyridine serves as a key, versatile building block for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive, in-depth comparison of various palladium catalysts for the three most pivotal cross-coupling reactions of this compound: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Drawing from established literature and field-proven insights, we will explore the nuances of catalyst selection, explain the rationale behind experimental design, and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.
The Crucial Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful toolkit for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[1][2][3] The choice of the palladium catalyst, which comprises a palladium precursor and a supporting ligand, is the single most critical factor determining the success of these transformations. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4]
For a substrate like this compound, the electronic nature of the pyridine ring and the steric bulk of the cyclopropyl group present unique challenges. The selection of an appropriate catalyst system is therefore essential to achieve high yields, minimize side reactions, and ensure broad substrate scope.
Comparative Analysis of Palladium Catalysts
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents.[5][6] For the coupling of this compound with various boronic acids and esters, several palladium catalysts have demonstrated efficacy.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | High | [7] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-4 | High | [8] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [9] |
Expert Insights & Causality:
-
Pd(OAc)₂/SPhos: The combination of palladium(II) acetate and the bulky, electron-rich phosphine ligand SPhos is a robust system for challenging Suzuki couplings.[7] SPhos promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step with the aryl bromide. The steric bulk of SPhos also facilitates the reductive elimination step, leading to high turnover numbers. This system is particularly advantageous when dealing with sterically hindered boronic acids.
-
PdCl₂(dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly effective and commercially available pre-catalyst.[8] The dppf ligand chelates to the palladium center, providing a stable yet reactive catalyst that can shorten reaction times and increase yields.[8] Its reliability and broad applicability make it a go-to choice for routine Suzuki couplings.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst. While generally effective, it may require longer reaction times or higher temperatures compared to more modern catalyst systems, especially for less reactive substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[10][11][12] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-100 | 8-16 | High | [13] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | Good-High | [14] |
| Pd(OAc)₂ | RuPhos | LHMDS | THF | RT-60 | 4-12 | High | [13] |
Expert Insights & Causality:
-
Pd₂(dba)₃/XPhos: The combination of tris(dibenzylideneacetone)dipalladium(0) with a bulky, electron-rich biarylphosphine ligand like XPhos is a state-of-the-art system for Buchwald-Hartwig aminations. XPhos stabilizes the palladium(0) center and facilitates both the oxidative addition and the C-N bond-forming reductive elimination. This system is known for its high activity, allowing for lower catalyst loadings and milder reaction conditions.
-
Pd(OAc)₂/BINAP: The use of palladium(II) acetate with a bidentate phosphine ligand such as BINAP provides a reliable catalyst system for the amination of aryl halides.[14] The chelation of BINAP to the palladium center enhances catalyst stability and promotes efficient coupling.[10]
-
Pd(OAc)₂/RuPhos: RuPhos is another highly effective bulky monophosphine ligand that, when paired with Pd(OAc)₂, can catalyze the amination of a broad range of substrates, including challenging secondary amines.[13] The use of a strong, non-nucleophilic base like LHMDS can be advantageous for substrates with sensitive functional groups.[13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the direct alkynylation of this compound.[15][16][17] This reaction is crucial for accessing intermediates that can be further elaborated into more complex structures.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF/DMF | RT-60 | 2-6 | High | [15][16] |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | Toluene | 50-80 | 4-12 | High | [18] |
| Pd(OAc)₂ | - | SPhos | K₂CO₃ | MeCN | 80 | 12-24 | Good | [19] |
Expert Insights & Causality:
-
PdCl₂(PPh₃)₂/CuI: The classic Sonogashira conditions employing bis(triphenylphosphine)palladium(II) dichloride and a copper(I) co-catalyst are highly reliable for the coupling of aryl bromides with terminal alkynes.[15][16] The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Pd(PPh₃)₄/CuI: Similar to the PdCl₂(PPh₃)₂ system, Pd(PPh₃)₄ is also a highly effective palladium source for Sonogashira couplings. The choice between the two often comes down to experimental convenience and substrate compatibility.
-
Copper-Free Sonogashira (Pd(OAc)₂/SPhos): In some cases, the presence of copper can lead to undesired side reactions, such as the homocoupling of the alkyne. Copper-free Sonogashira protocols have been developed to address this issue. The use of a bulky, electron-rich ligand like SPhos can promote the direct reaction of the alkyne with the palladium center, obviating the need for a copper co-catalyst.[19]
Experimental Workflows and Protocols
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add PdCl₂(dppf) (0.02-0.05 equiv).
-
Add degassed dimethoxyethane (DME) to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until reaction completion is observed by TLC or GC/MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
-
To an oven-dried reaction vessel, add sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add Pd₂(dba)₃ (0.01-0.03 equiv) and XPhos (0.02-0.06 equiv).
-
Add a solution of this compound (1.0 equiv) and the desired amine (1.2 equiv) in degassed toluene (0.1-0.2 M).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until reaction completion.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.03 equiv), and CuI (0.02-0.06 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed THF or DMF, followed by triethylamine (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-6 hours, or until reaction completion.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[14]
Conclusion
The selection of an appropriate palladium catalyst is a critical determinant for the successful functionalization of this compound. For Suzuki-Miyaura couplings, PdCl₂(dppf) offers a reliable and efficient option, while the Pd(OAc)₂/SPhos system provides enhanced reactivity for more demanding substrates. In Buchwald-Hartwig aminations, catalyst systems based on bulky phosphine ligands such as XPhos and RuPhos are generally preferred for their high activity and broad substrate scope. For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains a robust and widely applicable choice.
This guide has provided a comparative overview, expert insights, and detailed protocols to aid researchers in navigating the complexities of palladium-catalyzed cross-coupling reactions. By understanding the principles behind catalyst selection and reaction optimization, scientists and drug development professionals can confidently and efficiently synthesize novel 3-cyclopropylpyridine derivatives for the advancement of their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. (PDF) Palladium Catalysts for the Suzuki Cross-Coupling [research.amanote.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. files.core.ac.uk [files.core.ac.uk]
A Researcher's Guide to Sourcing 3-Bromo-5-cyclopropylpyridine: A Cost-Effectiveness Comparison
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical and agrochemical research, the quality and consistency of starting materials are paramount. The seemingly simple choice of a chemical supplier can have cascading effects on experimental outcomes, project timelines, and budget allocation. This guide provides an in-depth, technical comparison of sourcing 3-Bromo-5-cyclopropylpyridine, a key building block in the synthesis of novel bioactive molecules. As a Senior Application Scientist, my goal is to equip you with the tools and methodologies to make an informed, cost-effective decision that ensures the scientific integrity of your research.
The Critical Role of Reagent Quality in Research and Development
This compound is a versatile heterocyclic compound whose utility in medicinal chemistry and materials science is well-established. Its unique structural motifs allow for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] However, the presence of impurities, even in trace amounts, can have significant consequences. Potential impurities may arise from the synthetic route employed by the manufacturer, including unreacted starting materials or by-products from side reactions.[2][3] These impurities can lead to:
-
Reduced reaction yields: Impurities can interfere with catalytic cycles or react with your desired reagents, lowering the efficiency of your synthesis.
-
Formation of undesired by-products: The impurity itself may react, leading to a complex mixture that is difficult to purify.
-
Inaccurate biological data: If an impurity has its own biological activity, it can lead to misleading results in screening assays.
-
Lack of reproducibility: Batch-to-batch variability in impurity profiles can make it impossible to obtain consistent experimental results.
Therefore, a thorough evaluation of a supplier's product goes beyond simply comparing the price per gram. A true cost-effectiveness analysis must factor in the purity, consistency, and potential downstream impacts of the reagent.
Experimental Methodology for Supplier Qualification
To objectively compare different sources of this compound, a robust analytical workflow is essential. The following protocols are designed to provide a comprehensive assessment of product quality.
Overall Experimental Workflow
The following diagram illustrates the sequential process for evaluating each supplier's sample.
Caption: Workflow for the comparative analysis of this compound suppliers.
Detailed Experimental Protocols
Protocol 1: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the supplied this compound and to identify any major impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, coupling constants, and integration values with established literature data or a well-characterized internal standard.
-
-
Rationale: NMR spectroscopy provides unambiguous structural information and is highly sensitive to the chemical environment of each atom in the molecule, making it an excellent tool for identity confirmation and the detection of structurally related impurities.[4][5][6]
Protocol 2: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
-
Objective: To quantify the purity of the main component and to detect non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards of appropriate concentrations by serial dilution.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
-
Rationale: RP-HPLC is a high-resolution separation technique that is widely used for the purity assessment of organic compounds.[7][8][9][10] The use of a UV detector provides sensitive detection for aromatic compounds like pyridine derivatives.
Protocol 3: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and semi-quantify volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system.
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane) at approximately 100 µg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
-
Rationale: GC-MS is a powerful technique for the separation and identification of volatile compounds.[11][12][13] It is particularly useful for detecting residual solvents and by-products from the synthesis of pyridine derivatives.
Results and Discussion: A Hypothetical Comparison
To illustrate the importance of this multi-faceted approach, let's consider a hypothetical comparison of three suppliers of this compound.
Table 1: Hypothetical Comparative Data for this compound Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Quoted Purity (on CoA) | ≥98% | ≥97% | ≥98% (by GC) |
| Price (per gram) | $50 | $45 | $55 |
| ¹H NMR Analysis | Conforms to structure. Minor unassigned peaks at 2.5-3.0 ppm. | Conforms to structure. No significant impurities detected. | Conforms to structure. Broad peak indicative of residual solvent. |
| HPLC Purity (Area %) | 98.2% | 99.5% | 97.8% |
| GC-MS Impurity Profile | 0.5% 3,5-dibromopyridine, 0.3% unknown isomer | <0.1% total impurities | 1.2% Toluene |
| "True Cost" per Gram of Pure Compound | $50.92 | $45.23 | $56.24 |
Interpreting the Data
-
Supplier A: While the quoted purity and price seem reasonable, the presence of a structurally related impurity (3,5-dibromopyridine) and an unknown isomer could pose significant challenges in downstream applications. These impurities may be difficult to separate from the desired product.
-
Supplier B: This supplier offers the highest purity product with the lowest level of impurities. Although the quoted purity is slightly lower than Supplier A, the experimental data reveals a superior product. The slightly lower price, combined with the high purity, makes this the most cost-effective option.
-
Supplier C: The higher price of this product is not justified by its quality. The presence of a significant amount of residual solvent (toluene) suggests inadequate purification. While toluene may be easily removed in some cases, it can interfere with certain reactions and adds an extra, time-consuming step to the workflow.
Impact of Impurities on a Hypothetical Signaling Pathway
Impurities can have a profound impact on biological assays. Consider a hypothetical scenario where this compound is a key intermediate in the synthesis of a kinase inhibitor.
Caption: Hypothetical impact of an impurity on a kinase inhibitor signaling pathway.
In this scenario, the 3,5-dibromopyridine impurity from Supplier A could react to form a different inhibitor with off-target effects, leading to misleading biological data and potentially toxic outcomes. This underscores the importance of a thorough impurity profile analysis.
Conclusion and Recommendations
The selection of a chemical supplier should be treated as a critical step in the experimental design process. A comprehensive evaluation that includes identity confirmation, purity assessment, and impurity profiling is essential to ensure the quality and reproducibility of your research.
Based on our hypothetical analysis, Supplier B represents the most cost-effective choice. While its initial price is not the absolute lowest, the high purity and low impurity profile provide the best value and minimize the risk of downstream complications.
Key Recommendations for Researchers:
-
Always request a Certificate of Analysis (CoA) , but do not solely rely on it. Perform your own in-house quality control.
-
For critical projects, consider requesting a sample from a specific lot for evaluation before placing a large order.
-
Maintain a good relationship with your suppliers' technical support teams. They can often provide valuable information about their manufacturing processes and impurity profiles.
-
Calculate the "true cost" of your reagents by factoring in the purity to understand the actual cost per gram of the desired compound.
By adopting a rigorous and evidence-based approach to supplier qualification, researchers can enhance the reliability of their findings, accelerate the pace of discovery, and ultimately, contribute to the development of new medicines and technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl-Containing Pyridines
The strategic incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties.[1][2][3] When appended to a privileged heterocycle like pyridine—the second most common nitrogen-containing ring in FDA-approved drugs—it creates a powerful synergistic pairing for modulating biological activity.[4][5] This guide provides an in-depth comparison of cyclopropyl-containing pyridines, elucidating the nuanced structure-activity relationships that drive potency, selectivity, and desirable pharmacokinetic profiles.
The Cyclopropyl Moiety: More Than Just a Small Ring
The utility of the cyclopropyl group extends far beyond its function as a simple, rigid alkyl linker.[2] Its defining features—high ring strain, coplanarity of its carbon atoms, and enhanced π-character in its C-C bonds—grant it a unique chemical personality that medicinal chemists leverage to solve complex drug design challenges.[1][3]
Key Contributions of the Cyclopropyl Group:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6] This often translates to improved metabolic stability and a longer half-life in vivo.
-
Potency and Binding: The rigid, three-dimensional structure can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially enhancing potency.[1][7]
-
Physicochemical Properties: It can serve as a bioisostere for alkenes or even phenyl rings, offering a route to escape "flatland" and improve properties like solubility while reducing lipophilicity.[7][8][9]
-
Reduced Off-Target Effects: By providing a well-defined exit vector for substituents and occupying a precise volume of chemical space, the cyclopropyl group can improve selectivity and reduce interactions with unintended targets.[1][3]
However, it is crucial to note that cyclopropylamines can be susceptible to CYP-mediated bioactivation, which may lead to the formation of reactive intermediates.[6] Careful consideration of the broader molecular context is therefore essential.
Comparative Analysis: The Impact of Cyclopropyl Substitution
The true power of the cyclopropyl-pyridine scaffold lies in its tunability. The relationship between the substitution pattern and biological activity is complex and highly dependent on the specific biological target. Here, we examine key SAR trends observed in different therapeutic areas, particularly in the context of kinase inhibition, a field where this scaffold has proven exceptionally fruitful.[10][11][12][13]
Research into selective inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, provides an excellent example of cyclopropyl-pyridine SAR. Starting from a known clinical compound, BMS-986165, researchers explored modifications to understand the role of each component.[11]
A key structural feature of these inhibitors is a cyclopropanamide moiety. The SAR data clearly demonstrate the critical nature of the cyclopropyl group for maintaining high inhibitory activity.
Table 1: Comparative Activity of Cyclopropanamide Modifications in TYK2 Inhibitors [11]
| Compound ID | Modification from Parent Cyclopropanamide | TYK2 Inhibition (IC50) | Rationale for Change | Outcome |
| Parent | Cyclopropanamide | Excellent | Baseline | - |
| 4 | Changed to n-butylhydroxy | Activity completely lost | Explore alternative alkyl groups | The specific conformation and electronics of the cyclopropyl are essential. |
| 5 | Changed to carboxyl | Activity completely lost | Introduce hydrogen bond donor/acceptor | The hydrophobic nature of the cyclopropyl is preferred in the binding pocket. |
| 6 | Replaced with Boc-azetidine | Activity partially lost | Introduce a different strained ring | While a strained ring is tolerated, the cyclopropyl is optimal for shape complementarity. |
| 7 | Reversed amide linkage | Activity completely lost | Alter hydrogen bonding vectors | The specific orientation of the amide N-H and carbonyl is critical for target engagement. |
Data synthesized from the findings presented in the study on TYK2 inhibitors.[11]
This comparison underscores that the cyclopropyl group is not merely a placeholder. Its replacement with other small alkyl groups, polar functionalities, or even other strained rings leads to a significant or complete loss of activity.[11] This indicates a highly specific and favorable interaction with the target protein, likely involving a combination of shape complementarity and hydrophobic interactions within the binding pocket.
The process of optimizing a lead compound like a cyclopropyl-pyridine inhibitor follows a logical, iterative workflow. Each modification is designed to test a specific hypothesis about the molecule's interaction with its target.
Caption: Iterative workflow for SAR exploration of cyclopropyl-pyridine derivatives.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, robust and well-defined experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of cyclopropyl-pyridine analogs.
This protocol describes a common and versatile method for synthesizing cyclopropyl-pyridines from a halogenated pyridine precursor. The success of the reaction validates the reactivity of the starting materials and the efficacy of the catalytic system.
Objective: To couple a bromopyridine derivative with cyclopropylboronic acid.
Materials:
-
2-Bromo-5-methylpyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Catalyst Pre-formation (The "Why"): To a flame-dried round-bottom flask under a nitrogen atmosphere, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq). The phosphine ligand coordinates to the palladium center, forming the active catalytic species and stabilizing it. Add anhydrous 1,4-dioxane and stir for 10 minutes until the solution is homogeneous. This pre-formation ensures the catalyst is ready for the oxidative addition step.
-
Reagent Addition: To the catalyst solution, add 2-Bromo-5-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq). The excess boronic acid drives the reaction to completion, while the potassium carbonate acts as the base required for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Add degassed water (20% of dioxane volume). The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction. Heat the mixture to 90 °C and stir vigorously overnight.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the final product, 2-cyclopropyl-5-methylpyridine, are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. A successful outcome validates the entire protocol.
This protocol provides a quantitative method to assess the potency of synthesized compounds against a target kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM). Prepare assay buffer, kinase solution, substrate/ATP solution, and detection reagent according to the manufacturer's specifications (e.g., ADP-Glo™ Kinase Assay).
-
Assay Plate Setup: Add the kinase solution to all wells of a 384-well plate. Add the serially diluted test compound to the experimental wells. Add DMSO vehicle to "maximum activity" control wells and buffer to "background" wells.
-
Reaction Initiation (The "Why"): Incubate the plate for 10 minutes to allow the inhibitor to bind to the kinase. Initiate the kinase reaction by adding the substrate/ATP solution. This step is timed precisely to ensure consistent reaction conditions across all wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Terminate the kinase reaction and detect the amount of product (ADP) formed by adding the detection reagent. This reagent typically contains an enzyme that converts the product into a detectable signal (e.g., luminescence).
-
Data Analysis and Validation: Measure the signal using a plate reader. Subtract the background signal from all wells. Normalize the data relative to the "maximum activity" controls (0% inhibition) and "no enzyme" controls (100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. The resulting sigmoidal dose-response curve provides a self-validating system for the compound's potency.
Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.
Conclusion and Future Outlook
The cyclopropyl-pyridine scaffold is a versatile and powerful tool in the arsenal of the medicinal chemist. The unique electronic and structural properties of the cyclopropyl group, when combined with the privileged pyridine core, offer a validated pathway to enhance potency, selectivity, and metabolic stability.[1][3][4] As demonstrated through SAR case studies, the specific placement and context of the cyclopropyl moiety are critical, and its role is often non-interchangeable with other small alkyl or cyclic groups.[11] Future explorations will likely focus on novel derivatizations of the cyclopropyl ring itself and its application as a strategic bioisostere in an even wider range of therapeutic targets, continuing to build upon the rich structure-activity relationship knowledge base.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-cyclopropylpyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-5-cyclopropylpyridine, a heterocyclic compound often utilized as a building block in the synthesis of novel pharmaceutical agents. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures and are designed to provide a self-validating system for waste management in a laboratory setting.
Understanding the Hazard Profile of this compound
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment, such as a certified laboratory chemical fume hood.[3]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any procedure that involves handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected for integrity before use and disposed of properly after handling.[5]
-
Body Protection: A fully-buttoned laboratory coat.[4]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[3]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid all personal contact with the substance, and do not eat, drink, or smoke in the handling area.[1][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
For Large Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[3]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[7]
-
Waste Segregation:
-
Collect pure, unused this compound and any residues in a dedicated, sealable, and properly labeled hazardous waste container.[3]
-
Contaminated materials, such as used PPE, absorbent materials from spills, and empty containers, should be collected in a separate, clearly labeled container for solid hazardous waste.
-
-
Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first item is placed inside.[3]
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.
-
-
Storage:
-
Final Disposal:
-
Once the waste container is full or is no longer in use, arrange for its collection by your institution's certified hazardous waste disposal service.[9]
-
The primary method for the disposal of pyridine-based waste is typically high-temperature incineration in a licensed facility.[5][7] This method ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-cyclopropylpyridine
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 3-Bromo-5-cyclopropylpyridine demands not only scientific rigor but also an uncompromising commitment to safety. This guide moves beyond a simple checklist, offering a detailed, field-tested framework for personal protective equipment (PPE) and safe handling. Grounded in the principles of risk assessment and the hierarchy of controls, this document provides the essential, immediate safety and logistical information necessary for handling this compound with confidence and care.
Hazard Analysis: Understanding the Adversary
Before selecting any PPE, we must first understand the specific risks posed by this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally analogous chemicals, such as other halogenated pyridines. This approach, rooted in established chemical principles, allows us to operate with a high degree of caution.
Based on data from similar compounds, this compound should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS)[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[2][3].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[2][3][4].
-
Serious Eye Damage / Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation[2][3][4].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[3][4][5].
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Our PPE strategy must therefore create a comprehensive barrier against all these pathways.
The Hierarchy of Controls: PPE as the Final Guardian
It is critical to recognize that PPE is the last line of defense. The foundation of laboratory safety, as mandated by standards like the OSHA Laboratory Standard (29 CFR 1910.1450), is the hierarchy of controls.[6][7][8]
-
Elimination/Substitution: The most effective control, though often not feasible in research with specific molecules.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard. For this compound, all handling of the solid or its solutions must be performed within a certified chemical fume hood . This directly mitigates the risk of inhalation.[9]
-
Administrative Controls: These are procedural. Examples include developing a written Chemical Hygiene Plan (CHP), providing mandatory safety training, and restricting access to the handling area.[8]
-
Personal Protective Equipment (PPE): The equipment worn by the researcher to protect against residual hazards that cannot be eliminated by other controls.
Your Shield: A Detailed PPE Protocol for this compound
The following PPE ensemble is mandatory when handling this compound in any form.
Eye and Face Protection: The Non-Negotiable Barrier
Direct ocular exposure to halogenated pyridines can cause serious, potentially irreversible eye damage.[4]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[2] Standard safety glasses do not provide an adequate seal and are insufficient.
-
Enhanced Protection: When there is a significant risk of splash—for example, during transfers of larger volumes (>50 mL) of a solution or when reacting the material under pressure—a full-face shield must be worn in addition to safety goggles.
Dermal Protection: Gloves and Lab Coats
Skin contact is a primary exposure route that can lead to irritation and potential systemic absorption.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required. This protects against incidental splashes on the arms and torso.
-
Gloves: Glove selection is critical. Due to the lack of specific permeation data for this compound, a conservative approach is necessary. Nitrile gloves are generally recommended for incidental splash protection against a wide range of chemicals.[10][11]
Operational Mandate: Double-Gloving When handling the neat (undiluted) solid or concentrated solutions, double-gloving is required. This involves wearing two pairs of nitrile gloves. The outer glove absorbs the initial contamination, and the inner glove provides a secondary barrier during the doffing process.
Crucial Glove Protocol:
-
Inspect gloves for any signs of degradation or punctures before each use.[12]
-
If a glove is splashed or contact is suspected, change it immediately . Do not wait for visible signs of breakthrough.[10]
-
Never wear gloves outside of the laboratory area to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
| Glove Selection and Use Summary | |
| Material | Nitrile (Minimum 5-mil thickness)[11] |
| Use Case | Guideline |
| Handling Neat Solid / Concentrated Solutions | Double-gloving is mandatory. |
| Handling Dilute Solutions | Single pair of nitrile gloves is acceptable. |
| Suspected Contamination | Immediately remove and replace gloves. |
| Duration of Use | Change gloves frequently (e.g., every 1-2 hours) even without known contact. |
Respiratory Protection
When all work is conducted within a certified chemical fume hood, the need for personal respiratory protection is generally eliminated. The fume hood serves as the primary engineering control for preventing inhalation of dust or vapors.[9]
However, respiratory protection may be required under specific, non-routine circumstances, such as:
-
A large-scale spill outside of a fume hood.
-
Failure of the primary ventilation system.
In such emergency scenarios, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter (or equivalent ABEK-P2/P3 in the EU) should be used by trained emergency response personnel.[12]
Operational and Disposal Plans
Proper procedure extends from initial preparation to final waste disposal.
Pre-Operational Checklist & Workflow
The following diagram outlines the logical workflow for ensuring safety before and during the handling process.
Step-by-Step Disposal Protocol
As a halogenated aromatic compound, this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[13][14]
-
Segregation is Key: Halogenated waste streams must be kept separate from non-halogenated waste.[15] Mixing them increases disposal costs and complexity.
-
Waste Containers:
-
Solid Waste: Contaminated consumables (gloves, weigh paper, pipette tips) and residual solid chemical should be placed in a clearly labeled, sealable container marked "Halogenated Solid Waste."
-
Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed, and vented container labeled "Halogenated Liquid Waste."[16]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents.[16]
-
Storage: Store sealed waste containers in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[16]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [17][18]
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. This structured approach transforms safety from a checklist into a core scientific practice, ensuring that our pursuit of innovation is always conducted with the utmost responsibility.
References
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. capotchem.com [capotchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. nipissingu.ca [nipissingu.ca]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
